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  • Product: 3-Methylpyrazin-2-amine hydrochloride
  • CAS: 2174007-82-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methylpyrazin-2-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methylpyrazin-2-amine hydrochloride, a key building block in medicinal chemistry. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylpyrazin-2-amine hydrochloride, a key building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in the field of drug discovery and development.

Chemical Identity and Properties

3-Methylpyrazin-2-amine hydrochloride is the hydrochloride salt of 3-Methylpyrazin-2-amine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in various chemical reactions and biological assays.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 2174007-82-8[1][2][3]
Molecular Formula C5H8ClN3[1]
Synonyms 3-Methyl-2-pyrazinamine hydrochloride
Parent Compound CAS 19838-08-5 (for 3-Methylpyrazin-2-amine)[2][4][5]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 145.59 g/mol [1]
Appearance White to yellow solid[6]
Melting Point 165-167 °C (for the free base)[6]
Boiling Point 242.6°C at 760 mmHg (for the free base)[5]
Solubility Soluble in water
Storage Temperature 2–8 °C, under inert gas (nitrogen or Argon)[6]

Synthesis and Mechanistic Insights

The synthesis of 3-Methylpyrazin-2-amine hydrochloride typically involves the formation of the parent amine, 3-Methylpyrazin-2-amine, followed by treatment with hydrochloric acid. One common synthetic route to the parent amine starts from 5-methyl-2-pyrazinecarboxylic acid. This process involves an azidation step, followed by a Curtius rearrangement and subsequent deprotection.

A patented industrial preparation method highlights the conversion of 5-methyl-2-pyrazinecarboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is then trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine. The final step involves the removal of the Boc protecting group with a strong acid, such as hydrogen chloride, which also forms the desired hydrochloride salt.[7]

Synthesis_Pathway A 5-Methyl-2-pyrazinecarboxylic acid B Acyl Azide Intermediate A->B Azidation C Isocyanate Intermediate B->C Curtius Rearrangement D Boc-protected Amine C->D Trapping with t-BuOH E 3-Methylpyrazin-2-amine hydrochloride D->E Deprotection (HCl)

Caption: Synthesis of 3-Methylpyrazin-2-amine hydrochloride.

Applications in Research and Drug Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. 3-Methylpyrazin-2-amine serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its derivatives have been investigated for various therapeutic applications.

  • Antimicrobial Agents: The aminopyrazine core is a key component in the development of novel antimicrobial compounds. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8]

  • Kinase Inhibitors: The pyrazole and pyrazine moieties are frequently found in kinase inhibitors, which are crucial in oncology research. These structures can interact with the ATP-binding site of kinases, thereby modulating their activity.[9]

  • Antidepressant Agents: The structural motif of aminopyrazine has been incorporated into novel compounds with potential antidepressant properties, targeting dopamine autoreceptors.[10]

  • Antiviral and Anti-tuberculosis Agents: Pyrazinamide, a structurally related compound, is a first-line anti-tuberculosis drug. This has spurred research into other pyrazine derivatives for their potential as anti-tuberculosis and antiviral agents.[11]

Drug_Discovery_Workflow A 3-Methylpyrazin-2-amine hydrochloride B Synthesis of Derivatives A->B C Biological Screening (e.g., Antimicrobial, Kinase Assays) B->C D Lead Compound Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role in a Drug Discovery Workflow.

Experimental Protocol: A Case Study in Amide Coupling

This protocol outlines a general procedure for the synthesis of an N-substituted 3-methylpyrazin-2-carboxamide, a common reaction utilizing 3-Methylpyrazin-2-amine as a starting material. This type of amide coupling is fundamental in the construction of diverse chemical libraries for drug screening.

Objective: To synthesize an N-aryl-3-methylpyrazin-2-carboxamide via amide coupling.

Materials:

  • 3-Methylpyrazin-2-amine

  • A substituted benzoic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Hydrochloric acid (for salt formation, if desired)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To this activated mixture, add 3-Methylpyrazin-2-amine (1.0 eq) followed by the dropwise addition of the organic base (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-methylpyrazin-2-carboxamide.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Safety and Handling

3-Methylpyrazin-2-amine is harmful if swallowed.[4][5] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13]

Conclusion

3-Methylpyrazin-2-amine hydrochloride is a valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its stable, easy-to-handle nature makes it an attractive starting material for the development of novel therapeutics in areas such as infectious diseases and oncology. A thorough understanding of its properties and reactivity is essential for its effective application in modern drug discovery and development.

References

  • Moshang Chemical. (n.d.). 3-Methylpyrazin-2-amine hydrochloride - CAS No. 2174007-82-8. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-methylpyrazin-2-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253.
  • ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 23-31.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Solvent Selection Strategy for 3-Methylpyrazin-2-amine Hydrochloride

Executive Summary In pharmaceutical synthesis and intermediate isolation, 3-Methylpyrazin-2-amine hydrochloride represents a classic case of solubility modulation via salt formation. While the parent free base (3-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and intermediate isolation, 3-Methylpyrazin-2-amine hydrochloride represents a classic case of solubility modulation via salt formation. While the parent free base (3-methylpyrazin-2-amine) exhibits lipophilic character typical of alkyl-substituted heterocycles, the hydrochloride salt introduces a robust ionic lattice that drastically alters the solubility landscape.

This guide provides a technical analysis of the solubility differentials between aqueous and organic media. It is designed to assist process chemists in optimizing recrystallization , extraction , and formulation workflows. The core insight is the exploitation of the "Solubility Switch"—toggling between the water-soluble ionic salt and the organic-soluble free base to achieve high-purity isolation.

Physicochemical Characterization

Understanding the solubility behavior requires analyzing the competition between Crystal Lattice Energy and Solvation Enthalpy .

Structural Dynamics
  • Compound: 3-Methylpyrazin-2-amine Hydrochloride

  • Core Structure: A pyrazine ring (1,4-diazine) substituted with an amine at C2 and a methyl group at C3.

  • Salt Character: Protonation typically occurs at the ring nitrogen (N1 or N4), not the exocyclic amine, due to resonance stabilization. This creates a polar ionic species

    
    .
    
Thermodynamic Basis of Solubility

The HCl salt possesses a high melting point (typically >200°C for pyrazine salts), indicating strong intermolecular ionic forces.

  • In Water: The high dielectric constant (

    
    ) and hydrogen-bonding capability of water overcome the lattice energy via ion-dipole interactions.
    
  • In Non-Polar Solvents (Hexane/Toluene): The solvent cannot stabilize the separated ions; lattice energy dominates, resulting in negligible solubility.

  • In Protics (Methanol/Ethanol): Solubility is moderate. The alkyl group (methyl) interferes with the solvation shell, often making alcohols ideal candidates for temperature-dependent recrystallization.

Solubility Profile: Comparative Data

The following data summarizes the expected solubility trends for 3-methylpyrazin-2-amine HCl based on structural analogs (e.g., 2-aminopyrazine HCl, 2-amino-3-methylpyridine HCl) and standard solubility rules for heterocyclic salts.

Table 1: Solubility Classification by Solvent Class

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction MechanismApplication Utility
Aqueous Water (pH 7)High (>100 mg/mL)Ion-Dipole, H-BondingStock solutions, Extraction (Aqueous phase)
Acidic Aqueous 0.1 M HClVery High Common Ion Effect (suppressed) / Fully IonizedDissolution for analysis
Lower Alcohols MethanolModerate/High Dipole-Dipole, H-BondingPrimary Recrystallization Solvent
EthanolModerate Dipole-DipoleRecrystallization (Anti-solvent addition)
Isopropanol (IPA)Low/Moderate Weak DipoleAnti-solvent
Polar Aprotic DMSO / DMFHigh Strong DipoleNMR analysis, High-concentration stocks
Chlorinated Dichloromethane (DCM)Negligible Weak DipoleExtraction (Organic phase - excludes salt)
Hydrocarbons Hexane / TolueneInsoluble Induced DipoleAnti-solvent to crash out product

Critical Note: The solubility of the Free Base is the inverse of the above. The free base is highly soluble in DCM and Toluene but has limited solubility in water compared to the salt.

Mechanism of Action & Visualization

The following diagram illustrates the "Solubility Switch" mechanism used in purification.

SolubilitySwitch Salt HCl Salt Form (Ionic Lattice) Water Aqueous Phase (High Solubility) Salt->Water Dissolves via Ion-Dipole Organic Organic Phase (DCM) (Insoluble) Salt->Organic Precipitates (Lattice Energy > Solvation) NaOH Add Base (NaOH) pH > pKa (~3.5) Water->NaOH Base Free Base Form (Neutral Molecule) Base->Water Low Solubility Base->Organic Partitions into Organic (Lipophilic Interaction) NaOH->Base Deprotonation

Caption: The "Solubility Switch" illustrates how pH adjustment alters the charge state, forcing the molecule to partition between aqueous and organic phases—the fundamental principle of extraction.

Practical Applications & Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility curves for your specific batch, as impurity profiles can shift saturation points.

  • Preparation: Weigh approx. 200 mg of 3-Methylpyrazin-2-amine HCl into three HPLC vials.

  • Solvent Addition: Add 1.0 mL of solvent (Water, MeOH, EtOH) to respective vials.

  • Equilibration: Shake at 25°C for 24 hours (or 40°C for elevated temp data).

  • Saturation Check: If the solid dissolves completely, add more solid until a precipitate persists.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization

The HCl salt is prone to trapping impurities.[1] A dual-solvent system is recommended.

  • Solvent System: Methanol (Solvent) / Diethyl Ether or MTBE (Anti-solvent).

  • Rationale: The salt is soluble in hot methanol but insoluble in ether.

Workflow:

  • Dissolve crude HCl salt in the minimum volume of boiling Methanol .

  • Perform a hot filtration (if insoluble particulates are present).

  • Allow the solution to cool to room temperature.[2]

  • Add Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Methanol to clear the solution.

  • Cool slowly to 4°C (fridge) then -20°C (freezer).

  • Filter crystals and wash with cold Ether.

Protocol C: Free-Basing (Extraction)

To convert the HCl salt back to the organic-soluble free base.

  • Dissolve the HCl salt in Water (approx 10 mL/g).

  • Add Dichloromethane (DCM) (equal volume).

  • Slowly add 10% NaOH or Saturated NaHCO3 while stirring until the aqueous layer pH > 9.

    • Observation: The solid salt will disappear from the water layer as the neutral amine partitions into the DCM.

  • Separate layers. Extract the aqueous layer 2x more with DCM.

  • Dry combined organics over

    
     and concentrate.
    

Analytical Considerations

When analyzing solubility samples via HPLC, ensure your mobile phase buffer matches the ionization state you intend to measure.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The acidic mobile phase keeps the amine protonated, improving peak shape and preventing tailing common with free amines.

  • Detection: UV at 254 nm (Pyrazine ring absorption).

Decision Tree: Solvent Selection

SolventSelection Start Goal Goal Purification or Formulation? Start->Goal Purify Purification Goal->Purify Formulate Formulation/Assay Goal->Formulate Method Recrystallization or Extraction? Purify->Method Select Method Media Aqueous or Lipophilic? Formulate->Media Target Media Recryst Recryst Method->Recryst Recrystallization Extract Extract Method->Extract Extraction (Remove Salts) Solvent1 Solvent1 Recryst->Solvent1 Use MeOH/Et2O or EtOH/Hexane Solvent2 Solvent2 Extract->Solvent2 1. Dissolve in H2O 2. Basify 3. Extract w/ DCM Aq Aq Media->Aq Aqueous (IV/Oral) Lip Lip Media->Lip Lipophilic Solvent3 Solvent3 Aq->Solvent3 Use Water or Saline (pH < 6) Solvent4 Solvent4 Lip->Solvent4 Convert to Free Base Use DMSO/PEG

Caption: Strategic decision tree for solvent selection based on the intended downstream application (Purification vs. Formulation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine (Analogous Structure). Retrieved from [Link]

  • University of Calgary. Solubility of Organic Compounds: Principles of Salt Formation. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvent Selection and Anti-Solvent Strategies. Retrieved from [Link]

  • Reich, H. J. pKa Data for Heterocycles (Pyrazine pKa ~0.6, Aminopyrazine pKa ~3.0). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-Methylpyrazin-2-amine Hydrochloride

Strategic Context in Drug Discovery In the highly optimized landscape of modern drug discovery, the selection of an intermediate's salt form fundamentally alters synthetic trajectory. 3-Methylpyrazin-2-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

In the highly optimized landscape of modern drug discovery, the selection of an intermediate's salt form fundamentally alters synthetic trajectory. 3-Methylpyrazin-2-amine hydrochloride is a critical nitrogenous building block frequently utilized in the design of small-molecule kinase inhibitors[1]. The pyrazine scaffold is a privileged pharmacophore, known for its ability to form key hydrogen bonds with the hinge region of ATP-binding sites in targets such as Mixed-Lineage Kinases (MLKs)[1] and Pim kinases[2].

As an application scientist, I often observe that while the free base (3-Methylpyrazin-2-amine) is commercially available, the hydrochloride (HCl) salt is strategically preferred in multi-step syntheses. This guide dissects the physicochemical properties of this compound and provides a self-validating methodology for its application in complex cross-coupling reactions.

Core Physicochemical Data

To design robust synthetic routes, one must first establish the exact mass and stoichiometric requirements of the reagents. The quantitative data for both the free base and the hydrochloride salt are summarized below for comparative stoichiometric calculations.

Property3-Methylpyrazin-2-amine (Free Base)3-Methylpyrazin-2-amine Hydrochloride
CAS Number 19838-08-5[3]2174007-82-8[4]
Molecular Formula C₅H₇N₃[4]C₅H₈ClN₃ (or C₅H₇N₃ · HCl)[4]
Molecular Weight 109.13 g/mol [3]145.59 g/mol [4]
Monoisotopic Mass 109.064 Da145.041 Da (Salt complex)
SMILES CC1=NC=CN=C1NNC1=NC=CN=C1C.[H]Cl[4]
Physical State SolidCrystalline Powder
Causality of Salt Selection

Why specify the HCl salt (CAS 2174007-82-8) over the free base (CAS 19838-08-5)?

  • Oxidative Stability: The exocyclic primary amine on the electron-deficient pyrazine ring is susceptible to slow oxidation upon prolonged exposure to ambient air. Protonation of this amine to form the HCl salt significantly lowers the HOMO energy level, protecting the material during long-term storage.

  • Hygroscopicity & Handling: The HCl salt forms a highly ordered, free-flowing crystalline lattice that is less prone to moisture absorption than the free base, ensuring high precision when weighing out stoichiometric equivalents for catalytic reactions.

Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling

When utilizing 3-Methylpyrazin-2-amine HCl to build a kinase inhibitor scaffold, Buchwald-Hartwig amination is the industry standard. However, the use of a hydrochloride salt requires a highly controlled, self-validating protocol to prevent catalyst poisoning and ensure complete in situ free-basing.

Self-Validating Methodology

Objective: Coupling 3-Methylpyrazin-2-amine HCl to an electrophilic aryl bromide to yield a diarylamine intermediate.

  • Causality of Base Selection: We deploy Sodium tert-butoxide (NaOtBu) at a strict 2.5 to 3.0 molar equivalent . The first 1.0 equivalent is mathematically consumed to neutralize the HCl salt, generating the nucleophilic free base and NaCl in situ. The remaining 1.5–2.0 equivalents are required to deprotonate the amine during the catalytic cycle, facilitating the transmetallation step onto the Palladium center.

  • Causality of Solvent: 1,4-Dioxane is chosen over DMF. Dioxane provides superior solubility for the active Pd-ligand complex while keeping the inorganic byproduct (NaCl) insoluble, preventing chloride-induced catalyst inhibition.

Step-by-Step Protocol:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Methylpyrazin-2-amine HCl (1.0 eq), Aryl Bromide (1.05 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos ligand (0.06 eq).

  • Atmospheric Inerting (Critical): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture must retain the deep purple/red hue of Pd₂(dba)₃. A shift to black indicates atmospheric oxygen has prematurely oxidized the Pd(0) to inactive Pd(II) species.

  • Solvent and Base Addition: Inject anhydrous, rigorously degassed 1,4-Dioxane via syringe. Add NaOtBu (2.5 eq) against a positive counter-flow of Argon.

  • Thermal Activation & In-Process Control (IPC): Seal the flask and heat to 100°C.

    • Validation Check: After 2 hours, extract a 10 µL aliquot, quench in LC-MS grade Acetonitrile, and analyze. The complete disappearance of the 109.1 m/z peak (free base) and the emergence of the target product mass confirms that both the oxidative addition and reductive elimination cycles are actively turning over.

  • Isolation: Cool the reaction to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and the precipitated NaCl. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

Pathway Visualization

The following diagram maps the logical progression and chemical transformations required to integrate the HCl salt into a final active pharmaceutical ingredient (API).

G A 3-Methylpyrazin-2-amine HCl (Starting Material) B In Situ Free-Basing (NaOtBu) A->B Base Neutralization D Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) B->D Nucleophilic Amine C Electrophilic Aryl Halide (API Scaffold) C->D Oxidative Addition E Kinase Inhibitor Intermediate (Target Scaffold) D->E Reductive Elimination

Figure 1: Logical workflow for incorporating 3-Methylpyrazin-2-amine HCl into kinase inhibitor scaffolds.

Analytical Validation Strategies

To ensure the scientific integrity of the synthesized intermediate, the following orthogonal analytical techniques must be employed:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass. When transitioning from the starting material to the product, the isotopic pattern must reflect the loss of the chloride ion (absence of the characteristic 3:1 M/M+2 ratio of Cl) and the addition of the aryl mass.

  • ¹H NMR Spectroscopy (DMSO-d₆): The starting material (3-Methylpyrazin-2-amine HCl) will show a broad downfield signal (>8.5 ppm) corresponding to the highly deshielded, protonated amine (-NH₃⁺). Post-coupling, this signal will disappear, replaced by a sharp singlet integrating to 1H (the secondary diarylamine proton, -NH-), validating successful C-N bond formation.

References

Sources

Exploratory

Advanced Safety and Application Whitepaper: 3-Methylpyrazin-2-amine Hydrochloride in Pharmaceutical Synthesis

Executive Overview In modern drug discovery, heteroaromatic amines are foundational scaffolds, particularly in the development of ATP-competitive kinase inhibitors. 3-Methylpyrazin-2-amine hydrochloride is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, heteroaromatic amines are foundational scaffolds, particularly in the development of ATP-competitive kinase inhibitors. 3-Methylpyrazin-2-amine hydrochloride is a highly versatile building block utilized extensively in medicinal chemistry. While the free base form of this compound is prone to atmospheric oxidation and exhibits challenging hygroscopic properties, the hydrochloride (HCl) salt is specifically engineered to mitigate volatility, enhance shelf-life, and ensure stoichiometric precision during high-throughput scale-up.

As a Senior Application Scientist, I have structured this technical guide to transcend a standard Safety Data Sheet (SDS). This whitepaper synthesizes physicochemical profiling, mechanistic toxicology, and self-validating laboratory protocols to bridge the gap between chemical safety and practical drug development.

Physicochemical Profiling & Identity

Understanding the physical properties of 3-Methylpyrazin-2-amine hydrochloride is critical for predicting its behavior in both biological assays and synthetic reactors. The protonation of the highly basic pyrazine ring nitrogen stabilizes the molecule, but it also alters its solubility profile, making it highly soluble in aqueous media and polar protic solvents.

Table 1: Quantitative Chemical Identity & Properties
ParameterSpecification / Data
Chemical Name 3-Methylpyrazin-2-amine hydrochloride
CAS Registry Number 2174007-82-8 (HCl Salt) ; 19838-08-5 (Free Base)
Molecular Formula C₅H₈ClN₃ (C₅H₇N₃ · HCl)
Molecular Weight 145.59 g/mol
Monoisotopic Mass 109.064 Da (Free Base)
SMILES NC1=NC=CN=C1C.[H]Cl
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), dark place

Data supported by authoritative chemical databases including1[1] and 2[2].

Causality in Experimental Design: The pKa of the conjugate acid of 2-aminopyrazine is approximately 1.9. The addition of the electron-donating methyl group at the 3-position slightly increases this basicity via inductive effects. Consequently, while it is a weak base, it readily forms a stable crystalline hydrochloride salt. This crystalline nature prevents the "weighing drift" commonly experienced with the hygroscopic free base on analytical balances.

Hazard Characterization & Mechanistic Toxicology

Standard safety data sheets list hazards without explaining why they occur. Understanding the chemical mechanism behind the hazard empowers researchers to design better safety protocols.

Table 2: GHS Hazard Classification & Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedThe electrophilic pyrazine ring can act as a mild alkylating/acylating target in biological tissues, disrupting cellular homeostasis.
H315 Causes skin irritationDissolution of the HCl salt in skin moisture causes a localized drop in pH, leading to acid-induced epidermal irritation.
H319 Causes serious eye irritationThe basic exocyclic amine and acidic HCl counterion create rapid osmotic and pH imbalances upon contact with the corneal mucosa.
H332 Harmful if inhaledFine crystalline dust easily penetrates the lower respiratory tract, leading to localized inflammation.
H335 May cause respiratory irritationDirect chemical interaction with the mucosal lining of the respiratory tract causes acute bronchoconstriction.

Hazard classifications derived from 3[3].

Laboratory Handling & Self-Validating Safety Protocols

To ensure absolute safety and trustworthiness in the laboratory, protocols must be self-validating—meaning the procedure itself provides immediate, observable feedback that it has been executed correctly.

Step-by-Step Methodology: Safe Handling and Spill Mitigation
  • Environmental Preparation: Always handle the powder within a Class II biological safety cabinet or a localized exhaust ventilation (LEV) fume hood with a face velocity of >100 fpm.

  • PPE Selection: Don double nitrile gloves. Causality: Small heterocyclic amines can permeate single-layer nitrile over prolonged exposure. Wear chemical splash goggles and a lab coat.

  • Weighing Protocol: Use anti-static weigh boats. The HCl salt can hold a static charge, leading to micro-aerosolization.

  • Self-Validating Spill Cleanup:

    • Action: If a spill occurs, cover the powder with a mild solid base, such as Sodium Bicarbonate (NaHCO₃).

    • Validation: Spray lightly with water. The cessation of effervescence (CO₂ gas evolution) serves as a visual, self-validating indicator that the localized acidity of the hydrochloride salt has been fully neutralized.

    • Disposal: Sweep the neutralized matrix into a hazardous waste container for incineration.

SafetyWorkflow Start Weighing 3-Methylpyrazin-2-amine HCl (Inside LEV) Spill Spill Detected? Start->Spill PPE Don PPE (Nitrile, Goggles, Respirator) PPE->Start Clean Neutralize (NaHCO3) Verify pH 7-8 Spill->Clean Yes Proceed Transfer to Reaction Vessel Spill->Proceed No Clean->Proceed Post-Cleanup

Safety and handling workflow for 3-Methylpyrazin-2-amine hydrochloride.

Application in Drug Development: Kinase Inhibitor Scaffolds

In medicinal chemistry, 3-Methylpyrazin-2-amine is a privileged scaffold. It is frequently utilized as a bioisostere for pyridines or pyrimidines in ATP-competitive kinase inhibitors. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a gatekeeper residue), while the 3-methyl group occupies an adjacent hydrophobic pocket, increasing target selectivity.

Step-by-Step Methodology: Buchwald-Hartwig Cross-Coupling

When synthesizing N-aryl kinase inhibitor intermediates, the HCl salt must be neutralized in situ. Failure to do so will result in the acidic proton quenching the active Palladium(0) species or consuming the tert-butoxide base, stalling the catalytic cycle.

  • In Situ Freebasing: Charge a flame-dried Schlenk flask with 3-Methylpyrazin-2-amine hydrochloride (1.0 eq) and an excess of a strong base like Sodium tert-butoxide (NaOtBu) (2.5 eq). Causality: The extra 1.0 eq of base is strictly required to neutralize the HCl counterion before the cross-coupling can commence.

  • Catalyst Activation: Add the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq). Purge the vessel with Argon for 15 minutes.

  • Reaction Execution: Inject anhydrous 1,4-dioxane and heat to 100°C for 12 hours.

  • Self-Validating Endpoint (LC-MS): Monitor the reaction via LC-MS. The endpoint is validated when the extracted ion chromatogram (EIC) shows <1% of the m/z 110 [M+H]⁺ peak (free base) and the dominant emergence of the target mass.

  • Aqueous Workup: Quench with water and extract with Ethyl Acetate. Validation: Verify the pH of the aqueous layer is >8 using pH paper to ensure the product is fully freebased, preventing yield loss into the aqueous phase.

SynthesisPathway Substrate 3-Methylpyrazin-2-amine HCl (Starting Material) Base In Situ Freebasing (NaOtBu or K2CO3) Substrate->Base Neutralization Coupling Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Ar-X) Base->Coupling Catalytic Cycle Workup Aqueous Workup (Verify pH > 8) Coupling->Workup Quench Product N-Aryl-3-methylpyrazin-2-amine (Kinase Hinge Binder) Workup->Product Organic Phase

Synthetic workflow for pyrazine-based kinase inhibitor intermediates.

Storage, Stability, and Disposal

  • Storage: To prevent degradation, store the compound at 2-8°C in a tightly sealed container backfilled with inert gas (Argon or Nitrogen)[4]. Exposure to ambient moisture can cause the HCl salt to deliquesce slightly, leading to localized hydrolysis over extended periods.

  • Disposal: Do not flush down the drain. Heterocyclic amines pose chronic aquatic toxicity risks. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • 2174007-82-8 | 3-Methylpyrazin-2-amine hydrochloride | BLD Pharm Source: BLD Pharm URL
  • 19838-08-5 | 3-Methylpyrazin-2-amine | AiFChem Source: AiFChem URL
  • 3-methylpyrazin-2-amine hydrochloride (C5H7N3)

Sources

Foundational

Physicochemical Profiling: 3-Methylpyrazin-2-amine &amp; Hydrochloride Salt

This in-depth technical guide details the physicochemical properties of 3-Methylpyrazin-2-amine and its hydrochloride salt, focusing on pKa values, protonation mechanisms, and experimental determination. Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties of 3-Methylpyrazin-2-amine and its hydrochloride salt, focusing on pKa values, protonation mechanisms, and experimental determination.

Technical Guide for Medicinal Chemistry & Formulation

Executive Summary

3-Methylpyrazin-2-amine (CAS: 19838-08-5) is a functionalized heteroaromatic building block widely used in the synthesis of kinase inhibitors (e.g., MK-2, Pim-1) and antitubercular agents. Understanding its ionization behavior is critical for optimizing solubility, membrane permeability, and salt selection during drug development.

  • Compound: 3-Methylpyrazin-2-amine[1][2][3][4][5][6]

  • Key pKa (Conjugate Acid): 3.39 ± 0.10 (at 25°C)

  • Protonation Site: N-4 (Para to the amino group)

  • Salt Form: Hydrochloride (1:1 stoichiometry), highly water-soluble.

Chemical Structure & Electronic Properties

Structural Analysis

The pyrazine core is a 1,4-diazine. The introduction of an amino group at position 2 and a methyl group at position 3 significantly alters the electron density compared to the unsubstituted pyrazine (pKa ~0.6).

  • Amino Group (-NH₂): Acts as a strong

    
    -donor (+M effect), increasing the electron density of the ring nitrogens. This raises the basicity significantly from 0.6 to ~3.0.
    
  • Methyl Group (-CH₃): Acts as a weak electron donor via induction (+I effect). Located at position 3, it stabilizes the positive charge upon protonation, further increasing the pKa relative to 2-aminopyrazine (pKa ~2.96).

Protonation Site Logic

Determining the site of protonation is non-trivial in poly-nitrogen heterocycles. For 2-aminopyrazines, two ring nitrogens (N-1 and N-4) are potential acceptors.

  • N-1 (Ortho to amine): While resonance structures place negative charge here, it is destabilized by the strong inductive withdrawal (-I) of the adjacent exocyclic nitrogen.

  • N-4 (Para to amine): This nitrogen benefits from the resonance donation of the amino group (vinylogous amidine resonance) but experiences significantly less inductive withdrawal. Furthermore, in 3-methylpyrazin-2-amine, N-4 is adjacent to the methyl group , which provides additional stabilization via the +I effect.

ProtonationEquilibrium cluster_0 Electronic Effects Base Free Base (Neutral) N-4 Unprotonated Acid Conjugate Acid (Cation) Protonated at N-4 Base->Acid pKa ≈ 3.39 H_Ion + H+ Methyl 3-Methyl (+I) Stabilizes N-4 Methyl->Acid Amino 2-Amino (+M) Donates to Ring Amino->Acid

Figure 1: Protonation equilibrium and electronic stabilization factors favoring the N-4 site.

Quantitative Data Summary

PropertyValueConditionsSource
pKa (Base) 3.39 Aqueous, 25°C[1]
pKa (Predicted) 3.56 ± 0.10ACD/Labs Algorithm[2]
LogP 0.19Neutral form[2]
H-Bond Donors 1-NH₂[3]
H-Bond Acceptors 3Ring Ns + Amine N[3]
Salt Stoichiometry 1:1HCl Salt[4]

Experimental Determination Protocol

To validate the pKa of this specific batch or derivative in-house, the Potentiometric Titration method is the gold standard due to the compound's moderate solubility and pKa range.

Materials
  • Analyte: >5 mg of 3-Methylpyrazin-2-amine hydrochloride (or free base).

  • Titrant: 0.1 M NaOH (standardized) or 0.1 M HCl.

  • Solvent: Carbonate-free distilled water (degassed).

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Workflow

ExperimentalWorkflow Start Sample Preparation Dissolve 5-10 mg in 20 mL degassed water Check Check pH If Salt: pH < 3 If Base: pH > 7 Start->Check Titration Titration Loop Add 0.1 M Titrant (NaOH or HCl) Wait for stability (<0.1 mV/s) Check->Titration Data Data Acquisition Record pH vs. Volume Titration->Data Data->Titration Next Step Calc Bjerrum Plot Analysis Determine inflection point (α = 0.5) Data->Calc End Point Reached Result Calculate pKa pKa = pH at half-equivalence Calc->Result

Figure 2: Potentiometric titration workflow for pKa determination.

Methodology Details
  • Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00 (since the expected pKa is ~3.4).

  • Dissolution: If starting with the hydrochloride salt , dissolve in water. The initial pH will be acidic. Titrate with 0.1 M NaOH .

  • Titration: Add titrant in small increments (e.g., 10 µL). Allow the potential to stabilize after each addition.

  • Calculation: Plot the titration curve (pH vs. Volume). The pKa corresponds to the pH at the half-equivalence point (where [Base] = [Acid]). Alternatively, use the first derivative method (

    
    ) to pinpoint the equivalence point accurately.
    

Implications for Drug Development[8]

Solubility & Formulation
  • pH-Dependent Solubility: At pH < 2.0 (stomach), the compound exists almost entirely as the cation, ensuring high solubility. At pH 7.4 (blood), it exists as the neutral free base.

  • Salt Selection: The hydrochloride salt is ideal for solid oral dosage forms due to its stability and dissolution rate. However, the low pKa (3.39) means the salt may disproportionate in high-pH microenvironments or excipient mixtures.

Synthetic Utility

The nucleophilicity of the exocyclic amine is modulated by the ring. Because the ring nitrogens are protonated first (pKa ~3.4), acid-catalyzed reactions (e.g., amide coupling) must account for the sequestration of protons by the ring N-4, potentially requiring excess acid or specific protecting group strategies.

References

  • Dr. Jez. pKa Table of Heterocycles. Retrieved from

  • ChemicalBook. 2-Amino-3-methylpyrazine Properties & Safety. Retrieved from

  • PubChem. 3-Methylpyrazin-2-amine Hydrochloride Compound Summary. Retrieved from

  • Sigma-Aldrich. 3-Methylpyrazin-2-amine Product Specification. Retrieved from

  • J. Org. Chem.Protonation sites of aminopyrazines.

Sources

Exploratory

Biological Activity of 3-Methylpyrazin-2-amine Derivatives: A Comprehensive Technical Guide

The Privileged Nature of the 3-Methylpyrazin-2-amine Scaffold In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on the use of privileged scaffolds that offer predictab...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the 3-Methylpyrazin-2-amine Scaffold

In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on the use of privileged scaffolds that offer predictable derivatization and favorable pharmacokinetic profiles. 3-Methylpyrazin-2-amine (CAS: 19838-08-5), also known as 2-amino-3-methylpyrazine, has emerged as a critical bifunctional building block 1. The unique ortho-relationship between the primary amine and the methyl group on the electron-deficient pyrazine ring allows for tandem condensation-cyclization reactions. This structural feature enables the rapid synthesis of complex fused-ring systems, including imidazopyrazines and 4,7-diazaindoles, which exhibit profound biological activities across oncology, neurology, and infectious diseases 2.

Mechanistic Target Landscape

Allosteric Inhibition of SHP2 Phosphatase

One of the most significant breakthroughs involving 3-methylpyrazin-2-amine derivatives is their application as allosteric inhibitors of SHP2 (encoded by the PTPN11 gene) 3. SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RTK/RAS/MAPK signaling pathway. Wild-type SHP2 exists in an auto-inhibited state where its N-terminal SH2 (N-SH2) domain physically blocks the catalytic PTP domain.

Highly substituted derivatives, specifically 2,5-disubstituted and 2,5,6-trisubstituted 3-methylpyrazines, function as "molecular glues." Instead of competing with ATP at the active site, these compounds bind to the allosteric interface between the N-SH2 and PTP domains, thermodynamically stabilizing the auto-inhibited, closed conformation and preventing activation by upstream receptor tyrosine kinases (RTKs) 4.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) (Upstream Signal) SHP2_Inactive SHP2 (Auto-inhibited) N-SH2 blocks PTP domain RTK->SHP2_Inactive Phosphorylation (Activating Peptides) SHP2_Active SHP2 (Active) PTP catalytic site exposed SHP2_Inactive->SHP2_Active Conformational Change MAPK_Pathway MAPK / ERK Pathway (Cell Proliferation & Survival) SHP2_Active->MAPK_Pathway Signal Transduction Pyrazine_Inhibitor 3-Methylpyrazin-2-amine Derivative (Allosteric Inhibitor) Pyrazine_Inhibitor->SHP2_Inactive Stabilizes Inactive Conformation (Binds N-SH2/PTP Interface) Pyrazine_Inhibitor->SHP2_Active Prevents Activation

Figure 1: Mechanism of SHP2 allosteric inhibition by 3-methylpyrazin-2-amine derivatives.

ATP-Competitive Kinase Inhibition via Diazaindoles

By subjecting 3-methylpyrazin-2-amine to cyclization protocols, researchers generate 4,7-diazaindole and imidazopyrazine cores. These bioisosteres of purines and indoles are highly effective at forming critical hydrogen bonds within the hinge region of various kinase ATP-binding pockets. Derivatives synthesized from this scaffold have shown potent activity against Checkpoint kinase 1 (CHK1)—a key regulator of the DNA damage response—and the c-Met/ALK pathways, which are critical targets in non-small cell lung cancer (NSCLC) 5, 6.

Antimicrobial Ribosomal Targeting

Beyond oncology, novel benzimidazole and imidazopyrazine derivatives derived from 3-methylpyrazin-2-amine have demonstrated unique antimicrobial mechanisms. High-throughput screening and mass spectrometry-based assays have revealed that these compounds bind selectively to the bacterial 16S ribosomal RNA A-site with micromolar affinity, disrupting translation in both Gram-positive (e.g., S. pyogenes) and Gram-negative bacteria [[7]]().

Quantitative Biological Activity

The following table summarizes the structure-activity relationship (SAR) data for various derivative classes originating from the 3-methylpyrazin-2-amine scaffold:

Derivative ScaffoldPrimary Biological TargetMechanism of ActionRepresentative Activity (IC₅₀ / MIC)Therapeutic Indication
2,5,6-Trisubstituted Pyrazines SHP2 (PTPN11)Allosteric N-SH2/PTP stabilizationIC₅₀ < 100 nMSolid Tumors, Leukemia
4,7-Diazaindoles CHK1 / c-Met KinasesATP-competitive hinge bindingIC₅₀ 10 - 50 nMNSCLC, DNA Damage Response
Imidazopyrazines 16S rRNA A-siteRibosomal translation disruptionMIC 12 - 25 µMGram-positive/negative infections
Aryl 1,4-Pyrazines CRF₁ ReceptorGPCR AntagonismIC₅₀ < 1 µMCNS / Anxiety Disorders
Substituted Pyrazines MAT2AEnzymatic inhibitionIC₅₀ < 500 nMOncology / Cellular Metabolism

Synthetic Workflows & Derivatization Logic

The chemical logic behind utilizing 3-methylpyrazin-2-amine lies in its orthogonal reactivity. The primary amine can participate in amide couplings, cross-couplings, or condensations, while the adjacent methyl group—rendered slightly acidic by the electron-deficient pyrazine ring—can undergo electrophilic attack or lithiation 8.

Synthetic_Workflow Start 3-Methylpyrazin-2-amine (CAS: 19838-08-5) Vilsmeier Vilsmeier-Haack Formylation (POCl3 + DMF, 75°C) Start->Vilsmeier Tandem Cyclization Bromoketone Condensation with α-Bromoketones (e.g., 2-bromo-1-arylethanone) Start->Bromoketone Ring Fusion Subst Electrophilic Bromination (NBS, 0°C to RT) Start->Subst C5 Functionalization Diazaindole 4,7-Diazaindole-3-carboxaldehyde (Kinase Inhibitor Precursor) Vilsmeier->Diazaindole Imidazopyrazine Imidazopyrazine Fused-Ring (Antimicrobial / c-Met Target) Bromoketone->Imidazopyrazine BromoPyrazine 5-Bromo-3-methylpyrazin-2-amine (Cross-Coupling Substrate) Subst->BromoPyrazine

Figure 2: Divergent synthetic derivatization workflows for 3-methylpyrazin-2-amine.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validations to confirm both chemical transformations and biological mechanisms.

Protocol: Vilsmeier-Haack Synthesis of 4,7-Diazaindole Precursors

This protocol details the transformation of 3-methylpyrazin-2-amine into 4,7-diazaindole-3-carboxaldehyde, a critical intermediate for kinase inhibitors 8, 5.

Causality & Logic: The Vilsmeier reagent (chloromethyleneiminium ion) acts as a potent electrophile. It attacks the slightly acidic C3-methyl group. Subsequent heating drives the intramolecular cyclization with the C2-amine, forming the pyrrole ring of the azaindole system.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (10 mL) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to generate the Vilsmeier active species. Stir for 30 minutes.

  • Substrate Addition: Dissolve 3-methylpyrazin-2-amine (1.0 eq) in a minimal amount of DMF and add dropwise to the reaction mixture at 0 °C. Crucial Step: Dropwise addition prevents uncontrolled exothermic polymerization.

  • Cyclization: Heat the reaction mixture to 75–80 °C for 2 hours.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until precipitation occurs. Filter and dry the solid.

  • Self-Validation (Analytical): Perform ¹H-NMR (DMSO-d₆). The successful formation of the product is validated by the disappearance of the primary amine protons and the appearance of a distinct aldehyde proton singlet at ~9.8 ppm, alongside a broad pyrrole NH singlet at ~12.0 ppm.

Protocol: SHP2 Allosteric Inhibition Enzymatic Assay

This protocol evaluates the allosteric inhibition of SHP2 by 2,5,6-trisubstituted 3-methylpyrazine derivatives 3.

Causality & Logic: Because wild-type SHP2 is auto-inhibited, it must be activated in vitro using a bis-phosphotyrosine peptide (e.g., IRS1-pY1172) to expose the catalytic site. A surrogate fluorogenic substrate (DiFMUP) is used to provide continuous, real-time kinetic data.

  • Enzyme Activation: In a 384-well black microplate, incubate full-length human SHP2 protein (0.5 nM) with the activating bis-phosphotyrosine peptide (1 µM) in assay buffer (60 mM HEPES pH 7.4, 50 mM NaCl, 0.05% Tween-20, 1 mM DTT) for 15 minutes at room temperature.

  • Compound Incubation: Dispense serial dilutions (from 10 µM to 0.1 nM) of the pyrazine derivative into the wells. Incubate for 30 minutes to allow the compound to reach binding equilibrium at the allosteric N-SH2/PTP interface.

  • Substrate Addition: Initiate the reaction by adding DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 358 nm / Emission: 450 nm) for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀.

  • Self-Validation (Mechanistic Control): Run a parallel assay using a truncated SHP2 protein lacking the SH2 domains (isolated PTP domain). A true allosteric inhibitor will show potent inhibition against the full-length enzyme but zero inhibition against the isolated PTP domain, proving it does not bind the active site.

References

  • 3-Formyl-2-pyrazinecarboxylic Acid | CAS 865061-50-3 - Benchchem Source: Benchchem URL
  • ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents Source: ResearchGate URL
  • WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors Source: Google Patents URL
  • ChemInform Abstract: One-Step Construction of 2-Substituted-4,6-diazaindoles from Carboxylic Acid Derivatives Source: ResearchGate URL
  • WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives Source: Google Patents URL
  • AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors Source: Google Patents URL
  • Pei-Pei KUNG | Pfizer, New York City | Department of Medicinal Chemistry | Research profile Source: ResearchGate URL
  • US11999713B2 - Methionine adenosyltransferase 2a (MAT2A)
  • CN101817823B - Preparation method of 4,7-diazaindole and 5-site substitute thereof Source: Google Patents URL
  • Eugene RUI | Sr.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Methylpyrazin-2-amine Hydrochloride

Abstract The 2-aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant kinase inhibitors.[1][2] Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding site of kinases make it an ideal starting point for drug discovery campaigns.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of potent kinase inhibitor scaffolds starting from the readily available building block, 3-methylpyrazin-2-amine hydrochloride. We will detail a representative multi-step synthetic route, explain the chemical rationale behind each step, and provide comprehensive, step-by-step protocols. The focus will be on constructing an imidazo[1,2-a]pyrazine core, a heterocyclic system present in numerous active kinase inhibitors, followed by diversification through a palladium-catalyzed cross-coupling reaction.[4][5]

Introduction: The Strategic Importance of the Aminopyrazine Core

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms, with the majority of these drugs functioning as ATP-competitive inhibitors. The 2-aminopyrazine moiety is a highly effective "hinge-binding" motif. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a conserved structural element at the entrance of the ATP-binding pocket.[3] This interaction provides a strong anchor for the inhibitor, leading to high potency.

Starting from a simple, commercially available fragment like 3-methylpyrazin-2-amine allows for a divergent synthetic strategy. By building complexity step-wise, chemists can generate libraries of compounds for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

Overall Synthetic Strategy: From Building Block to Core Scaffold

The direct elaboration of 3-methylpyrazin-2-amine into a complex kinase inhibitor is often challenging. A more robust and versatile strategy involves a multi-step sequence common in medicinal chemistry:

  • Scaffold Functionalization: Introduction of a handle for subsequent reactions. In this case, electrophilic bromination of the electron-rich pyrazine ring creates a reactive site.

  • Core Construction: Annulation of a second ring system to form a fused heterocyclic scaffold, such as the imidazo[1,2-a]pyrazine. This rigidifies the structure and provides vectors for further substitution.

  • Diversification/Complexity Generation: Attachment of key recognition elements, typically aryl or heteroaryl groups, via robust cross-coupling reactions like the Suzuki-Miyaura coupling. These groups often occupy hydrophobic pockets in the kinase active site to enhance affinity.

This workflow provides a logical and efficient path to novel chemical matter with high potential for biological activity.

G cluster_0 PART 1: Scaffold Preparation cluster_1 PART 2: Core Construction cluster_2 PART 3: Diversification A 3-Methylpyrazin-2-amine HCl B 2-Amino-3-bromo-5-methylpyrazine A->B  Step 1: Bromination (NBS) D 8-Bromo-6-methyl-2-phenyl- imidazo[1,2-a]pyrazine B->D  Step 2: Condensation/Cyclization   C α-Bromoketone (e.g., 2-Bromoacetophenone) C->D F 8-Aryl-6-methyl-2-phenyl- imidazo[1,2-a]pyrazine (Kinase Inhibitor Scaffold) D->F  Step 3: Suzuki Coupling   E Arylboronic Acid E->F

Caption: Synthetic workflow for an imidazo[1,2-a]pyrazine kinase inhibitor scaffold.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are to be handled with care, consulting the Safety Data Sheet (SDS) before use.

Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Intermediate 1)
  • Rationale & Expertise: This step functionalizes the pyrazine ring for subsequent cyclization. N-Bromosuccinimide (NBS) is a convenient and selective electrophilic brominating agent for electron-rich heterocyclic systems. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to ensure solubility of the starting materials. The methyl group at position 3 directs bromination to the adjacent C5 position, but the amino group at C2 is a more powerful activating group, directing the electrophile to the C3 position.[6]

  • Materials:

    • 3-Methylpyrazin-2-amine hydrochloride (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with 3-methylpyrazin-2-amine hydrochloride (1.0 equiv), add acetonitrile to create a slurry (approx. 0.2 M).

    • Add sodium bicarbonate (2.5 equiv) to neutralize the hydrochloride salt and liberate the free amine in situ.

    • Cool the mixture to 0 °C in an ice bath.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (Intermediate 2)
  • Rationale & Expertise: This is a classic condensation reaction to form the imidazo[1,2-a]pyrazine core.[5][6] The more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization where the exocyclic amine attacks the ketone carbonyl, and subsequent dehydration yields the aromatic fused-ring system. Acetone is a common solvent, and the reaction can often be run at room temperature, though gentle heating may be required to drive it to completion.

  • Materials:

    • 2-Amino-3-bromo-5-methylpyrazine (Intermediate 1) (1.0 equiv)

    • 2-Bromoacetophenone (or other desired α-bromoketone) (1.1 equiv)

    • Acetone or Ethanol

    • Sodium bicarbonate (NaHCO₃) (optional, to scavenge HBr byproduct)

  • Step-by-Step Methodology:

    • Dissolve 2-amino-3-bromo-5-methylpyrazine (1.0 equiv) in acetone (approx. 0.1 M) in a round-bottom flask.

    • Add 2-bromoacetophenone (1.1 equiv) to the solution at room temperature.

    • Stir the reaction at room temperature for 12-24 hours or heat to reflux (approx. 60 °C) for 2-4 hours. The formation of a precipitate (the hydrobromide salt of the product) is often observed.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash with cold acetone.

    • The solid can be neutralized by suspending it in water and adding a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 8-Aryl-6-methyl-2-phenylimidazo[1,2-a]pyrazine (Final Product)
  • Rationale & Expertise: The Suzuki-Miyaura cross-coupling is a powerful and reliable method for forming C(sp²)-C(sp²) bonds.[8] This reaction is critical for installing diverse aryl groups onto the core scaffold. The choice of catalyst, ligand, and base is crucial for success, especially with electron-deficient heteroaryl halides.[9] Palladium(0) is the active catalyst. Ligands like SPhos or XPhos are bulky and electron-rich, which facilitates the challenging oxidative addition step and promotes the final reductive elimination.[10] A base, such as potassium phosphate or potassium carbonate, is required to activate the boronic acid for the transmetalation step.[11] A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

  • Materials:

    • 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (Intermediate 2) (1.0 equiv)

    • Desired arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 10 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

    • Degassed water

  • Step-by-Step Methodology:

    • To a dry Schlenk flask or microwave vial, add Intermediate 2 (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst/pre-catalyst, the ligand (if separate), and the base (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed organic solvent (e.g., Dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

Mechanism of Action & Biological Context

The synthesized imidazo[1,2-a]pyrazine scaffolds are designed to target the ATP-binding site of protein kinases. Many derivatives based on related aminopyrazine cores are potent inhibitors of kinases like Fibroblast Growth Factor Receptors (FGFRs).[7][12] Aberrant FGFR signaling, caused by gene amplification, mutations, or translocations, is a known oncogenic driver in various cancers, including bladder, lung, and breast cancer.[7]

FGFRs, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate their intracellular kinase domains. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and angiogenesis. The two primary pathways activated are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.

  • PI3K-AKT-mTOR Pathway: A critical regulator of cell survival and growth.

The synthesized inhibitors compete with endogenous ATP, blocking the initial phosphorylation event and thereby shutting down these downstream pro-cancerous signals.

cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->FGFR Blocks ATP Binding ATP ATP ATP->FGFR ADP ADP + P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival

Sources

Application

protocol for neutralizing 3-Methylpyrazin-2-amine hydrochloride to free base

Application Note: Protocol for the Neutralization of 3-Methylpyrazin-2-amine Hydrochloride to Free Base Abstract & Scope This technical guide outlines the validated protocol for converting 3-Methylpyrazin-2-amine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Neutralization of 3-Methylpyrazin-2-amine Hydrochloride to Free Base

Abstract & Scope

This technical guide outlines the validated protocol for converting 3-Methylpyrazin-2-amine hydrochloride (3-MPA·HCl) into its free base form.[1] Unlike simple aliphatic amines, aminopyrazines possess low pKa values (typically pKa ~3.5 for the conjugate acid) and significant water solubility, presenting unique challenges in extraction efficiency. This guide provides two distinct workflows: Method A (Biphasic Extraction) for standard preparative scales and Method B (Solid-Phase Neutralization) for water-sensitive or small-scale applications.

Physicochemical Context & Strategy

Successful neutralization requires understanding the equilibrium mechanics of the specific substrate.

  • Acidity Constant (pKa): The conjugate acid of 3-Methylpyrazin-2-amine has a predicted pKa of approximately 3.56 .

    • Implication: According to the Henderson-Hasselbalch equation, the compound exists >99.9% as the free base at pH 7.0. Consequently, harsh conditions (pH > 12) are unnecessary and may degrade the pyrazine ring. A target pH of 8.0–9.0 is optimal.

  • Solubility Profile: The free base is a crystalline solid (MP: ~165–167 °C) but retains moderate water solubility due to the polarity of the pyrazine nitrogens.

    • Implication: Simple filtration of the neutralized aqueous solution often results in low yields. Multi-step extraction with a polar organic solvent (Dichloromethane or Ethyl Acetate) is required.[2]

Materials & Equipment

CategoryItemSpecification
Reagents 3-Methylpyrazin-2-amine HClStarting Material (>95% purity recommended)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Hydroxide (NaOH)1M solution (optional for pH adjustment)
Dichloromethane (DCM)HPLC Grade (Preferred extraction solvent)
Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Equipment pH Meter / pH PaperRange 1–14
Separatory FunnelBorosilicate glass
Rotary EvaporatorVacuum capability < 10 mbar

Experimental Protocols

Method A: Biphasic Neutralization & Extraction (Standard)

Best for: Preparative scales (>100 mg), removal of inorganic salts.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 3-Methylpyrazin-2-amine HCl (1.0 eq) in the minimum volume of deionized water required to achieve a clear solution (approx. 5–10 mL per gram).

    • Note: Keep the aqueous volume low to maximize the concentration gradient during extraction.

  • Neutralization:

    • Slowly add saturated aqueous NaHCO₃ to the stirring solution.

    • Monitor pH.[3] Evolution of CO₂ gas will occur.

    • Target pH: Adjust to pH 8.5 – 9.0 .

    • Critical Check: Ensure gas evolution has ceased. The solution may become cloudy as the free base forms, though it often remains dissolved due to water solubility.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract with Dichloromethane (DCM) (3 x volume of aqueous layer).[2]

    • Technique: Shake vigorously for 2 minutes, venting frequently. Allow layers to separate completely.

    • Alternative: If DCM is contraindicated, use Ethyl Acetate, though extraction efficiency may be slightly lower.

  • Drying & Isolation:

    • Combine the organic extracts.

    • Wash the combined organic layer once with a small volume of Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

    • Filter off the desiccant and concentrate the filtrate in vacuo (Rotary evaporator, bath temp < 40°C).

  • Final Processing:

    • The residue typically solidifies upon drying.

    • Yield Check: Weigh the solid. Theoretical yield calculation:

      
      
      
Method B: Non-Aqueous Neutralization (Solid-Phase)

Best for: Water-sensitive downstream applications or avoiding emulsions.

  • Suspension: Suspend the HCl salt in anhydrous Methanol (MeOH) or DCM (10 mL/g).

  • Base Treatment: Add Polymer-supported Carbonate (e.g., MP-Carbonate) or finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Incubation: Stir at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the resin/inorganic salts.

  • Concentration: Evaporate the solvent to obtain the free base.

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision logic and workflow for Method A.

NeutralizationProtocol Start Start: 3-MPA HCl Salt Dissolve Dissolve in Min. Water (Conc. > 0.5 M) Start->Dissolve Neutralize Add Sat. NaHCO3 Target pH 8.5 - 9.0 Dissolve->Neutralize Check Check pH & Gas Evolution Neutralize->Check Extract Extract with DCM (3x) (Organic Layer Bottom) Check->Extract CO2 stopped Brine Brine Wash (1x) Remove residual water Extract->Brine Dry Dry over Na2SO4 & Filter Brine->Dry Evap Rotary Evaporation < 40°C Dry->Evap Final Final Product: 3-Methylpyrazin-2-amine (Solid Free Base) Evap->Final

Caption: Workflow for the biphasic neutralization and isolation of 3-Methylpyrazin-2-amine free base.

Quality Control & Troubleshooting

ParameterSpecification / ObservationAction if Failed
Appearance White to pale yellow crystalline solid.If oil: Dry further under high vacuum; trace solvent may be present.
Melting Point 165 – 167 °C (Lit.[4] Value)If < 160°C: Recrystallize from Cyclohexane or Ethanol/Water.
1H NMR Absence of broad ammonium protons; sharp aromatic signals.If broad peaks remain: Incomplete neutralization. Reprocess via Method A.
Yield Expected > 85%.If low: Aqueous layer may still contain product. Saturate aqueous layer with NaCl and re-extract with DCM.[5]

References

  • PubChem. (2023). Compound Summary: 3-Methylpyrazin-2-amine.[4][6] National Library of Medicine. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Piperazines and Related Heterocycles. (Contextual data on heterocyclic amine basicity). Retrieved from [Link]

Sources

Method

Application Note: Strategies and Protocols for Peptide Coupling Reactions with 2-Amino-3-methylpyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The formation of amide bonds is a cornerstone of pharmaceutical and materials science, particularly in the synthesis of bioactive molecules. Pyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds is a cornerstone of pharmaceutical and materials science, particularly in the synthesis of bioactive molecules. Pyrazine derivatives, for instance, are prevalent scaffolds in numerous clinically important drugs.[1][2] This application note provides a comprehensive technical guide for performing peptide coupling reactions with 2-Amino-3-methylpyrazine hydrochloride, a common but challenging heterocyclic building block. We delve into the inherent chemical properties that render this substrate less reactive than typical aliphatic amines and present a selection of robust, field-proven protocols. By explaining the causality behind reagent selection and experimental design, this guide equips researchers with the necessary tools to overcome common hurdles, troubleshoot effectively, and achieve high-yield synthesis of pyrazine-containing amides.

The Challenge: Understanding the Reactivity of 2-Amino-3-methylpyrazine

The successful synthesis of amide derivatives from 2-Amino-3-methylpyrazine hinges on understanding its unique electronic and physical properties. Unlike simple alkylamines, this substrate presents two primary challenges that must be addressed through careful protocol design.

The Electron-Deficient Nature of the Pyrazine Ring

The pyrazine ring is an electron-withdrawing system. The two nitrogen atoms within the aromatic ring pull electron density away from the ring carbons, and consequently, from the exocyclic amino group. This delocalization significantly reduces the electron density on the amine's nitrogen atom, making it a weaker nucleophile compared to aliphatic or even other aromatic amines.[3][4] This diminished nucleophilicity means that the amine will react sluggishly, or not at all, with moderately activated carboxylic acids, necessitating the use of highly potent coupling reagents to drive the reaction to completion.

The Hydrochloride Salt Form

2-Amino-3-methylpyrazine is typically supplied and stored as a hydrochloride salt to improve its stability and shelf-life. In this form, the amino group is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the in-situ neutralization of the salt with a suitable base to liberate the free amine (R-NH₂).

Causality in Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aminopyrazine hydrochloride but must not be nucleophilic itself, as it could otherwise compete with the desired amine in reacting with the activated carboxylic acid. Sterically hindered, non-nucleophilic tertiary amines are the preferred choice.

  • N,N-Diisopropylethylamine (DIEA or Hünig's base): Highly effective and widely used due to its significant steric bulk.

  • N-Methylmorpholine (NMM): A slightly weaker base than DIEA, often used when milder conditions are desired to minimize potential side reactions like racemization.[5]

The Core Principle: A Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring a high-temperature water removal process that is incompatible with complex molecules. Modern peptide coupling reactions circumvent this by activating the carboxylic acid. The process universally involves converting the carboxyl hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[6][7]

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (R-CO-X) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent Amine Free Amine (R'-NH₂) AmideBond Amide Product (R-CO-NH-R') ActivatedIntermediate->AmideBond + Amine Byproduct Byproduct (HX)

Caption: General mechanism of peptide coupling reactions.

Selecting the Optimal Coupling Strategy

Given the low nucleophilicity of 2-amino-3-methylpyrazine, the choice of coupling reagent is the single most important factor determining the success of the reaction. The goal is to generate an activated intermediate that is reactive enough to be readily attacked by the electron-deficient amine.

Comparative Overview of Common Coupling Reagents
Reagent ClassExamplesMechanism & Suitability
Carbodiimides DCC, EDCForms an O-acylisourea intermediate. Often requires additives like HOBt or OxymaPure to increase efficiency and suppress racemization.[8][9] Can be sluggish with electron-deficient amines unless a potent acyl-transfer catalyst like DMAP is included.[10]
Phosphonium Salts PyBOP, BOPForms a reactive OBt-ester intermediate. Known for high efficiency and cleaner reactions compared to some uronium salts as they do not cause guanidinylation.[11] Good choice for many couplings.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUForms highly reactive OBt, OAt, or Oxyma esters.[11] HATU and HCTU are generally considered superior for challenging couplings because their corresponding additives (HOAt, 6-Cl-HOBt) are more acidic than HOBt, creating a more reactive activated ester.[11][12]
Field-Proven Strategies for Electron-Deficient Amines

Standard coupling conditions that work for aliphatic amines often fail or give poor yields with aminopyrazines. Research has shown that specific, highly potent activation methods are required.

  • High-Activity Uronium Salts (e.g., HATU): These are the go-to reagents for difficult couplings. The 7-azabenzotriazole (OAt) active ester formed by HATU is exceptionally reactive, making it one of the most effective reagents for coupling with weak nucleophiles.[8][11]

  • EDC with an Acyl-Transfer Catalyst (DMAP): While EDC/HOBt alone may be insufficient, the addition of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, intercepting the HOBt ester to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the aminopyrazine.[10]

  • Specialized Reagents (MsCl/NMI): In particularly stubborn cases, an alternative activation method using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been proven effective for coupling various acids with electron-deficient aminopyrazines where other standard reagents were inefficient.[3] This method proceeds through a highly reactive mixed sulfonic anhydride intermediate.

Detailed Experimental Protocols & Workflows

The following protocols are designed to provide a robust starting point for researchers. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).

G cluster_activation Carboxylic Acid Activation Start Start Prep Prepare Anhydrous Solvent (e.g., DMF, DCM) Start->Prep Dissolve_Amine Dissolve 2-Amino-3-methylpyrazine HCl (1.0 eq) Prep->Dissolve_Amine Add_Base Add Base (e.g., DIEA) (2.0-2.5 eq) Stir 10-15 min Dissolve_Amine->Add_Base Combine Transfer Activated Acid Solution to Amine Solution Add_Base->Combine Dissolve_Acid In a separate flask, dissolve Carboxylic Acid (1.0-1.2 eq) Add_Reagents Add Coupling Reagent (1.1-1.3 eq) & Additive (if separate) Dissolve_Acid->Add_Reagents Activate Activate Acid (Stir 5-10 min at 0°C or RT) Add_Reagents->Activate Activate->Combine React Stir Reaction at RT (2-24 hours) Combine->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Caption: Generalized experimental workflow for coupling reactions.

Protocol 1: High-Activity Uronium Salt Coupling (HATU-Mediated)

This is the recommended first-line approach for its high reliability and reactivity.

ComponentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
2-Amino-3-methylpyrazine HCl1.1Nucleophile
HATU1.1Coupling Reagent
DIEA2.5Base (neutralizes HCl and activates HATU)
Anhydrous DMF-Solvent

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-3-methylpyrazine hydrochloride (1.1 eq) and anhydrous DMF.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add the carboxylic acid (1.0 eq) to the suspension.

  • Add DIEA (2.5 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes. The mixture should become a clear solution as the free amine is formed.

  • In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction for completion by LC-MS (disappearance of the carboxylic acid) or TLC.

  • Upon completion, proceed to aqueous work-up and purification.

Protocol 2: Carbodiimide Coupling with DMAP Catalysis (EDC/HOBt/DMAP)

An effective and more economical alternative to HATU, leveraging a catalytic cycle for activation.

ComponentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
2-Amino-3-methylpyrazine HCl1.2Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive (suppresses racemization)
DMAP0.1Acyl-Transfer Catalyst
DIEA2.5Base
Anhydrous CH₂Cl₂ or DMF-Solvent

Step-by-Step Methodology:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ or DMF.

  • Cool the solution to 0 °C and add EDC·HCl (1.2 eq). Stir the solution for 15-20 minutes to pre-activate the acid.

  • In a separate flask, dissolve 2-Amino-3-methylpyrazine hydrochloride (1.2 eq) in the same solvent and add DIEA (2.5 eq). Stir for 10 minutes.

  • Transfer the solution of the free amine to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction for completion.[10]

  • Upon completion, proceed to aqueous work-up and purification.

Reaction Monitoring, Work-up, and Purification

Monitoring: Thin-Layer Chromatography (TLC) is a rapid way to monitor progress. Use a mobile phase that gives good separation of the starting materials (e.g., 30-50% Ethyl Acetate in Hexanes). The product amide will typically have an Rf value intermediate between the polar carboxylic acid (streaks from the baseline) and the less polar amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method to confirm the formation of the desired product mass and track the disappearance of starting materials.

General Aqueous Work-up:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.

Troubleshooting Guide

Effective troubleshooting is key to optimizing any chemical synthesis.

G cluster_problems Problem Identification cluster_solutions Potential Solutions Start Monitor Reaction (LC-MS / TLC) NoReaction No Reaction or Very Low Conversion Start->NoReaction SlowReaction Slow / Stalled Reaction Start->SlowReaction SideProducts Multiple Side Products Start->SideProducts Sol_Reagent 1. Switch to a stronger coupling reagent (e.g., HATU). 2. Check quality/age of reagents. 3. Ensure anhydrous conditions. NoReaction->Sol_Reagent Sol_TempTime 1. Increase reaction time. 2. Gently heat the reaction (e.g., 40-50 °C). 3. Increase reagent equivalents to 1.5 eq. SlowReaction->Sol_TempTime Sol_Base 1. Re-evaluate base choice (ensure non-nucleophilic). 2. Check for side-chain reactivity on carboxylic acid. 3. Lower reaction temperature. SideProducts->Sol_Base

Caption: A logic diagram for troubleshooting common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Insufficiently active coupling reagent; Poor quality reagents (hydrolyzed); Insufficient base to free the amine.Use a more potent reagent like HATU. Use fresh, anhydrous solvents and reagents. Ensure at least 2.0 equivalents of base are used relative to the hydrochloride salt.
Low Yield Incomplete reaction; Steric hindrance from the carboxylic acid partner.Increase reaction time or gently heat the mixture (40-50 °C). Switch to a more powerful activation method (e.g., the MsCl/NMI protocol[3]).
Side Products Racemization of the carboxylic acid; Reaction with a functional group on the acid's side chain.Ensure an additive like HOBt or OxymaPure is used, especially with carbodiimides. Protect reactive functional groups on the acid partner prior to coupling.

References

  • Daina, A., & Zoete, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus in a continuous-flow system. RSC Advances. [Link]

  • CPeptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect. [Link]

  • Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Varkey, J. T. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Watson, D. A., et al. (2023). Formal cross-coupling of amines and carboxylic acids to form sp3–sp2 carbon–carbon bonds. ACS Catalysis. [Link]

  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Kos, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

Application

preparation of Schiff bases from 3-Methylpyrazin-2-amine hydrochloride

Application Note: Synthesis and Validation of Schiff Bases Derived from 3-Methylpyrazin-2-amine Hydrochloride Introduction and Scope Schiff bases containing the pyrazine heteroaromatic ring are highly valued in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Schiff Bases Derived from 3-Methylpyrazin-2-amine Hydrochloride

Introduction and Scope

Schiff bases containing the pyrazine heteroaromatic ring are highly valued in drug development for their broad-spectrum antimicrobial, antitubercular, and antitumoral properties[1][2]. Furthermore, their nitrogen-rich backbones serve as versatile multidentate ligands in transition metal coordination chemistry. This application note details a robust, high-yield protocol for synthesizing Schiff bases using 3-Methylpyrazin-2-amine hydrochloride as the starting material, specifically addressing the chemical nuances of working with amine salts.

Mechanistic Causality and Experimental Design

Working with the hydrochloride salt of an amine presents unique chemical challenges that dictate the experimental workflow. A simple one-pot mixing of reagents will lead to reaction failure; thus, understanding the causality behind each addition is critical.

  • The Nucleophilicity Paradox : 3-Methylpyrazin-2-amine hydrochloride is highly stable, less prone to oxidation, and highly water-soluble, making it an excellent storage form[3]. However, the hydrochloride salt protonates the amine lone pair (

    
    ), rendering it completely non-nucleophilic. Therefore, direct reaction with an aldehyde will fail. An auxiliary base, such as triethylamine (TEA), must be introduced to neutralize the HCl and liberate the free amine in situ before condensation can begin[4].
    
  • Acid-Catalyzed Condensation : Once the free base is available, the condensation with an aromatic aldehyde requires mild acidic conditions (pH 4.5–5.0) to proceed efficiently. Glacial acetic acid is the catalyst of choice[5]. It selectively protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without re-protonating the bulk of the amine.

  • Equilibrium Driving : The nucleophilic attack forms a hemiaminal intermediate, which undergoes acid-catalyzed dehydration to form the imine (azomethine) bond[6]. Because this is a reversible equilibrium, refluxing in absolute ethanol serves a dual purpose: it provides thermal energy to overcome the activation barrier and decreases the solubility of the final Schiff base, driving the equilibrium forward as the product precipitates upon cooling.

Diagrammatic Workflows

Workflow N1 3-Methylpyrazin-2-amine HCl + Absolute Ethanol N2 Add Triethylamine (TEA) Stir 30 min (Free Base Liberation) N1->N2 N3 Add Aromatic Aldehyde + Glacial Acetic Acid (Catalyst) N2->N3 N4 Reflux at 75°C (3-4 hours) N3->N4 N5 Cool to 0-5°C Precipitate Product N4->N5 N6 Vacuum Filtration & Recrystallization N5->N6

Experimental workflow for Schiff base synthesis from 3-Methylpyrazin-2-amine HCl.

Mechanism M1 Free Amine (Nucleophile) M3 Nucleophilic Attack (Acid Catalyzed) M1->M3 M2 Aldehyde (Electrophile) M2->M3 M4 Hemiaminal Intermediate M3->M4 M5 Dehydration (-H2O) M4->M5 M6 Schiff Base (Imine C=N) M5->M6

Mechanistic pathway of acid-catalyzed Schiff base formation via hemiaminal intermediate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and product yield, validating the necessity of the base-liberation and acid-catalysis steps.

EntrySolventBase (Equivalents)CatalystTemp (°C)Time (h)Yield (%)Observation / Causality
1EthanolNoneGlacial Acetic Acid7512< 5%Amine remains protonated; no nucleophilic attack occurs.
2EthanolTEA (1.1 eq)None75642%Free base formed, but carbonyl lacks electrophilic activation.
3EthanolTEA (1.1 eq)Glacial Acetic Acid75389% Optimal conditions; balanced nucleophilicity and electrophilicity.
4MethanolNaOH (1.1 eq)Glacial Acetic Acid65471%Lower reflux temp increases reaction time; NaOH generates water.
5DMFTEA (1.1 eq)Glacial Acetic Acid120258%High solubility in DMF makes product precipitation/isolation difficult.

Step-by-Step Experimental Protocol

Materials Required:

  • 3-Methylpyrazin-2-amine hydrochloride (CAS: 2174007-82-8)[7]

  • Aromatic Aldehyde (e.g., Salicylaldehyde, Vanillin, or Benzaldehyde)

  • Triethylamine (TEA,

    
     99%)
    
  • Glacial Acetic Acid

  • Absolute Ethanol

Procedure:

  • Free Base Liberation: Suspend 10.0 mmol of 3-Methylpyrazin-2-amine hydrochloride in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Add 11.0 mmol of TEA dropwise while stirring at room temperature. Stir for 30 minutes until the suspension clarifies, indicating the successful liberation of the free pyrazine amine[4].

  • Condensation Setup: Add 10.0 mmol of the selected aromatic aldehyde to the reaction mixture. Immediately add 3–5 drops of glacial acetic acid to adjust the pH to approximately 4.5–5.0.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture in an oil bath at 75°C with continuous magnetic stirring for 3 to 4 hours[1].

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the aldehyde spot and the emergence of a new, lower-Rf spot under UV light (254 nm) confirms reaction completion.

  • Isolation: Remove the flask from heat and concentrate the solvent to half its volume using a rotary evaporator. Allow the mixture to cool to room temperature, then transfer it to an ice bath (0–5°C) for 1 hour to induce crystallization.

  • Purification: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with ice-cold ethanol (

    
     mL) to remove unreacted starting materials, followed by diethyl ether (
    
    
    
    mL) to remove residual TEA-HCl salts. Recrystallize from hot absolute ethanol and dry under vacuum.

Analytical Validation

To ensure trustworthiness and self-validation of the protocol, the synthesized Schiff base must be characterized using the following spectroscopic markers:

  • FT-IR Spectroscopy: The successful conversion is marked by the disappearance of the primary amine doublet (

    
    3400 and 3300 
    
    
    
    ) and the aldehyde carbonyl stretch (
    
    
    1700
    
    
    ), accompanied by the appearance of a strong, sharp azomethine (
    
    
    ) stretching band at 1600–1625
    
    
    .
  • 1H-NMR Spectroscopy (DMSO-d6): The diagnostic azomethine proton (

    
    ) should appear as a sharp singlet in the highly deshielded region between 
    
    
    
    8.50 and 9.00 ppm, confirming the imine formation[1].

References

  • Original Research Article - AWS: General Methods of Synthesis of Schiff Bases. Amazon Web Services.
  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. ResearchGate.
  • Synthesis and Characterization of New Transition Metal Complexes of Schiff-base Derived from 2-Aminopyrimidine. Korea Science.
  • 3-methylpyrazin-2-amine hydrochloride (C5H7N3). PubChemLite.
  • 2174007-82-8 | 3-Methylpyrazin-2-amine hydrochloride. BLD Pharm.
  • The mechanism of the formation of the hemiaminal and Schiff base. Science.gov.
  • Green synthesis of Schiff bases: a review study. SciSpace.
  • Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. Research Journal of Pharmacy and Technology.

Sources

Method

acylation procedures for 3-Methylpyrazin-2-amine hydrochloride

Application Note: High-Efficiency N-Acylation of 3-Methylpyrazin-2-amine Hydrochloride Executive Summary & Mechanistic Insight[1] The acylation of 3-Methylpyrazin-2-amine hydrochloride presents a dual challenge in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Acylation of 3-Methylpyrazin-2-amine Hydrochloride

Executive Summary & Mechanistic Insight[1]

The acylation of 3-Methylpyrazin-2-amine hydrochloride presents a dual challenge in organic synthesis: electronic deactivation and steric hindrance. Unlike electron-rich anilines, the pyrazine ring is highly electron-deficient (π-deficient), significantly lowering the nucleophilicity of the exocyclic amine (


). Furthermore, the methyl group at the C3 position exerts an ortho-steric effect, impeding the approach of electrophiles.

This guide details three optimized protocols to overcome these barriers. The methodology prioritizes in-situ neutralization of the hydrochloride salt followed by activation strategies tailored to the acyl donor's reactivity.

Critical Success Factors:

  • Salt Neutralization: The HCl moiety must be scavenged quantitatively to liberate the free amine nucleophile.

  • Solvent Polarity: Pyrazines are often poorly soluble in non-polar solvents; DMF or Pyridine are preferred.

  • Activation Energy: Standard Schotten-Baumann conditions (aqueous/biphasic) often fail due to hydrolysis competition. Anhydrous, high-energy activation (Acid Chlorides or HATU) is required.

Decision Matrix & Workflow

Before selecting a protocol, evaluate your acyl donor and scale.

AcylationDecision Start Start: Select Acyl Donor CheckDonor Is the Acyl Donor an Acid Chloride or Carboxylic Acid? Start->CheckDonor AcidCl Acid Chloride (R-COCl) CheckDonor->AcidCl Acid Chloride CarbAcid Carboxylic Acid (R-COOH) CheckDonor->CarbAcid Carboxylic Acid MethodA Method A: Pyridine Solvent (Robust, High Yield) AcidCl->MethodA Scale Scale / Stability? CarbAcid->Scale MethodB Method B: HATU/DIPEA (Mild, Complex Acids) Scale->MethodB Standard MethodC Method C: POCl3 Activation (For Unreactive Acids) Scale->MethodC Sterically Hindered / Low Reactivity

Figure 1: Decision tree for selecting the optimal acylation strategy based on acyl donor availability and substrate reactivity.

Detailed Protocols

Method A: The "Gold Standard" (Acid Chlorides in Pyridine)

Best for: Simple acyl groups (Acetyl, Benzoyl), scale-up (>1g), and robust substrates. Mechanism: Pyridine acts as a triple-role reagent: solvent, base (to neutralize HCl), and nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Reagents:

  • Substrate: 3-Methylpyrazin-2-amine HCl (1.0 equiv)

  • Reagent: Acid Chloride (1.2 – 1.5 equiv)

  • Solvent/Base: Anhydrous Pyridine (10-20 volumes)

  • Catalyst: DMAP (0.1 equiv) – Optional, for very bulky chlorides.

Protocol:

  • Charge: In a dried round-bottom flask under

    
    , suspend the 3-Methylpyrazin-2-amine HCl  in anhydrous Pyridine.
    
  • Neutralization: Stir at Room Temperature (RT) for 15 minutes. The suspension may not clear immediately, but the free base is being liberated.

  • Addition: Cool the mixture to 0°C. Add the Acid Chloride dropwise over 20 minutes. (Exothermic reaction).[1]

  • Reaction: Allow to warm to RT.

    • Checkpoint: If TLC shows starting material remaining after 2 hours, heat to 60°C. The steric bulk of the 3-methyl group often requires thermal energy to drive completion.

  • Workup (Critical):

    • Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary).

    • Dilute residue with EtOAc.

    • Wash 1: Sat.

      
       (removes acid).
      
    • Wash 2: 5%

      
       solution or 0.5M Citric Acid. Note: 
      
      
      
      complexes pyridine, turning the aqueous layer blue, effectively removing it from the organic layer.
    • Dry over

      
      , filter, and concentrate.
      
Method B: High-Efficiency Coupling (HATU/DIPEA)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable. Why HATU? Standard EDC/HOBt couplings are often too slow for electron-deficient pyrazines. HATU (a uronium salt) generates a more reactive species (At-ester) that drives the reaction despite the deactivated amine.

Reagents:

  • Substrate: 3-Methylpyrazin-2-amine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv )

    • Note: 1 equiv neutralizes the HCl salt, 1 equiv activates the acid, remainder maintains basic pH.

  • Solvent: Dry DMF or NMP.

Protocol:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at RT.

  • Salt Break: In a separate vial, dissolve 3-Methylpyrazin-2-amine HCl in DMF and add DIPEA . (Brief sonication may help).

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Incubation: Stir at 40°C - 60°C for 4-12 hours.

    • Insight: Room temperature may suffice for unhindered acids, but the 3-methyl steric clash usually demands mild heating.

  • Workup:

    • Dilute with EtOAc (or DCM if solubility is poor).

    • Wash extensively with water and brine (to remove DMF).

    • Purify via Flash Chromatography (MeOH/DCM gradient).

Quantitative Data Summary

ParameterMethod A (Acid Chloride)Method B (HATU)Method C (POCl3/Pyridine)
Reaction Rate Fast (< 2 hrs)Moderate (4-12 hrs)Fast (1-3 hrs)
Salt Tolerance Excellent (Pyridine dissolves salts)Good (Requires excess DIPEA)Excellent
Steric Handling High (Can be refluxed)Moderate (Limit 60°C)High
Purification Extraction often sufficientChromatography requiredExtraction + Chromatography
Yield (Typical) 85 - 95%60 - 80%70 - 90%

Process Visualization (Method A Workflow)

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup Start Weigh Substrate (HCl Salt) Suspend Suspend in Anhydrous Pyridine Start->Suspend Cool Cool to 0°C Suspend->Cool AddReagent Add Acid Chloride (Dropwise) Cool->AddReagent Heat Warm to RT (Optional: 60°C) AddReagent->Heat Quench Evaporate Pyridine & Dilute (EtOAc) Heat->Quench Wash Wash: CuSO4 (aq) (Removes Pyridine) Quench->Wash Isolate Dry & Concentrate -> Product Wash->Isolate

Figure 2: Step-by-step operational workflow for the Acid Chloride/Pyridine protocol, highlighting the critical CuSO4 wash step.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: The HCl salt was not fully neutralized, or the pyrazine nitrogen is too electron-poor.

    • Fix: Switch from DIPEA to a stronger base system (e.g., NaH in DMF) carefully, or use Method A with reflux. Ensure reagents are anhydrous; water competes aggressively with the weak amine.

  • Issue: Bis-acylation.

    • Cause: Excess acid chloride and high temperatures can acylate the ring nitrogens or the amide nitrogen again (forming an imide).

    • Fix: Control stoichiometry strictly (1.1 equiv). Monitor via LCMS.[2]

  • QC (NMR):

    • Look for the disappearance of the broad

      
       signal (typically 5.0–7.0 ppm).
      
    • The amide NH usually appears downfield (8.0–10.0 ppm) as a singlet.

    • The 3-methyl singlet (~2.5 ppm) may shift slightly downfield due to the deshielding effect of the carbonyl group.

References

  • Synthesis of Amide Derivatives for Electron Deficient Amines: Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[3] Source:National Institutes of Health (NIH) / PMC, 2021. URL:[Link]

  • Pyrazine Carboxamide Synthesis & Reactivity: Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source:Molecules (MDPI), 2019. URL:[Link]

  • HATU/DIPEA Coupling Efficiency: Title: Process optimization for acid-amine coupling: a catalytic approach. Source:Current Chemistry Letters, 2023. URL:[Link]

  • Acylation of Sterically Hindered Amines: Title: Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.[4] Source:Arkivoc, 2010. URL:[Link]

Sources

Application

The Strategic Role of 3-Methylpyrazin-2-amine Hydrochloride in Agrochemical Innovation: Application Notes and Synthetic Protocols

Introduction: The Pyrazine Core as a Privileged Scaffold in Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Core as a Privileged Scaffold in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazine moiety has emerged as a "privileged scaffold" – a molecular framework that consistently appears in a variety of biologically active compounds.[1] Pyrazines, which are naturally occurring organic compounds found in many plants, are integral to a plant's defense mechanisms against fungi and bacteria.[1] This inherent bioactivity makes pyrazine derivatives ideal candidates for the development of fungicides, herbicides, and pesticides.[1][2] 3-Methylpyrazin-2-amine hydrochloride serves as a key building block in this endeavor, offering a versatile starting point for the synthesis of a wide array of potential agrochemicals. Its bifunctional nature, possessing a nucleophilic amino group and a modifiable pyrazine ring, allows for diverse chemical transformations. This document provides detailed application notes and synthetic protocols for the utilization of 3-Methylpyrazin-2-amine hydrochloride as an intermediate in the synthesis of promising agrochemical candidates.

Chemical Properties and Reactivity Profile

3-Methylpyrazin-2-amine hydrochloride is a salt, and for most synthetic applications, the free base, 3-methylpyrazin-2-amine, is required. This is typically achieved by in-situ or prior neutralization with a suitable base. The core reactivity of 3-methylpyrazin-2-amine is centered around the exocyclic amino group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature influences the reactivity of the amino group and provides opportunities for further functionalization of the ring system if required.

Application in the Synthesis of Potential Agrochemical Scaffolds

The versatility of 3-Methylpyrazin-2-amine hydrochloride is best demonstrated through its application in the synthesis of various classes of compounds with known agrochemical activity. Below are detailed protocols for the synthesis of representative examples of pyrazinyl-urea, pyrazinyl-amide, and pyrazinyl-sulfonamide derivatives.

Synthesis of Pyrazinyl-Urea Derivatives: A Gateway to Herbicidal Compounds

Rationale: Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis.[3] The synthesis of novel pyrazinyl-urea derivatives is a promising strategy for the discovery of new herbicides with potentially different selectivity and efficacy. The reaction of an amine with an isocyanate is a highly efficient and reliable method for the formation of ureas.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(3-methylpyrazin-2-yl)urea

This protocol details the synthesis of a representative pyrazinyl-urea derivative.

Materials and Reagents:

ReagentMolecular FormulaM.W. ( g/mol )Quantity (mmol)
3-Methylpyrazin-2-amine hydrochlorideC₅H₈ClN₃145.5910
TriethylamineC₆H₁₅N101.1912
4-Chlorophenyl isocyanateC₇H₄ClNO153.5710
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.012 x 20 mL
BrineNaCl58.4420 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Neutralization of the Hydrochloride Salt: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methylpyrazin-2-amine hydrochloride (1.46 g, 10 mmol) and anhydrous dichloromethane (30 mL).

  • Stir the suspension and add triethylamine (1.67 mL, 12 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete neutralization and formation of the free amine.

  • Urea Formation: In a separate flask, dissolve 4-chlorophenyl isocyanate (1.54 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the solution of 4-chlorophenyl isocyanate dropwise to the stirred solution of 3-methylpyrazin-2-amine over 10 minutes at room temperature.

  • Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorophenyl)-N'-(3-methylpyrazin-2-yl)urea.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two N-H signals in the ¹H NMR spectrum and the characteristic urea carbonyl signal around 160-170 ppm in the ¹³C NMR spectrum are indicative of successful urea formation.

Synthesis_of_Pyrazinyl_Urea cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methylpyrazin-2-amine_HCl 3-Methylpyrazin-2-amine Hydrochloride Neutralization Neutralization in DCM 3-Methylpyrazin-2-amine_HCl->Neutralization Triethylamine Triethylamine Triethylamine->Neutralization 4-Chlorophenyl_isocyanate 4-Chlorophenyl isocyanate Reaction Reaction at RT 4-Chlorophenyl_isocyanate->Reaction Neutralization->Reaction Free Amine Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Pyrazinyl_Urea N-(4-chlorophenyl)-N'-(3-methylpyrazin-2-yl)urea Purification->Pyrazinyl_Urea

Caption: Workflow for the synthesis of a pyrazinyl-urea herbicide candidate.

Synthesis of Pyrazinyl-Amide Derivatives: Exploring Herbicidal and Fungicidal Potential

Rationale: Pyrazinecarboxamides have been investigated for their herbicidal and other biological activities.[1][2] The acylation of 3-methylpyrazin-2-amine with a suitable acid chloride is a direct and effective method to generate novel pyrazinyl-amide derivatives for biological screening.

Experimental Protocol: Synthesis of N-(3-methylpyrazin-2-yl)benzamide

This protocol outlines the synthesis of a model pyrazinyl-amide.

Materials and Reagents:

ReagentMolecular FormulaM.W. ( g/mol )Quantity (mmol)
3-Methylpyrazin-2-amine hydrochlorideC₅H₈ClN₃145.5910
PyridineC₅H₅N79.1030
Benzoyl chlorideC₇H₅ClO140.5711
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL
1 M Hydrochloric AcidHCl36.462 x 20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0120 mL
BrineNaCl58.4420 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-Methylpyrazin-2-amine hydrochloride (1.46 g, 10 mmol), anhydrous dichloromethane (50 mL), and pyridine (2.4 mL, 30 mmol). Stir the mixture at room temperature until a clear solution is obtained.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1 M hydrochloric acid (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography to obtain pure N-(3-methylpyrazin-2-yl)benzamide.

Self-Validation: The formation of the amide can be confirmed by the appearance of an amide N-H proton signal in the ¹H NMR spectrum and a characteristic amide carbonyl signal around 165-175 ppm in the ¹³C NMR spectrum. Mass spectrometry will confirm the molecular weight of the product.

Synthesis_of_Pyrazinyl_Amide cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methylpyrazin-2-amine_HCl 3-Methylpyrazin-2-amine Hydrochloride Reaction_Setup Dissolution in DCM/Pyridine 3-Methylpyrazin-2-amine_HCl->Reaction_Setup Pyridine Pyridine (Base) Pyridine->Reaction_Setup Benzoyl_chloride Benzoyl chloride Acylation Acylation at 0°C to RT Benzoyl_chloride->Acylation Reaction_Setup->Acylation Workup Acid/Base Wash Acylation->Workup Purification Recrystallization/ Chromatography Workup->Purification Pyrazinyl_Amide N-(3-methylpyrazin-2-yl)benzamide Purification->Pyrazinyl_Amide

Caption: Synthetic workflow for a pyrazinyl-amide derivative.

Synthesis of Pyrazinyl-Sulfonamide Derivatives: A Route to Potential Fungicides

Rationale: Sulfonamides are an important class of compounds with a wide range of biological activities, including fungicidal properties.[4] The reaction of 3-methylpyrazin-2-amine with a sulfonyl chloride provides a straightforward method to access novel pyrazinyl-sulfonamides for agrochemical screening.

Experimental Protocol: Synthesis of N-(3-methylpyrazin-2-yl)benzenesulfonamide

This protocol describes the synthesis of a model pyrazinyl-sulfonamide.

Materials and Reagents:

ReagentMolecular FormulaM.W. ( g/mol )Quantity (mmol)
3-Methylpyrazin-2-amine hydrochlorideC₅H₈ClN₃145.5910
PyridineC₅H₅N79.1030
Benzenesulfonyl chlorideC₆H₅ClO₂S176.6211
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9350 mL
1 M Hydrochloric AcidHCl36.462 x 20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0120 mL
BrineNaCl58.4420 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Methylpyrazin-2-amine hydrochloride (1.46 g, 10 mmol) in pyridine (10 mL) and anhydrous dichloromethane (40 mL). Stir at room temperature for 15 minutes.

  • Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-(3-methylpyrazin-2-yl)benzenesulfonamide.

Self-Validation: Successful synthesis can be confirmed by the presence of a sulfonamide N-H proton in the ¹H NMR spectrum. ¹³C NMR will show the signals for both the pyrazine and benzene rings. High-resolution mass spectrometry will confirm the exact mass of the product.

Synthesis_of_Pyrazinyl_Sulfonamide cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methylpyrazin-2-amine_HCl 3-Methylpyrazin-2-amine Hydrochloride Reaction_Setup Dissolution in DCM/Pyridine 3-Methylpyrazin-2-amine_HCl->Reaction_Setup Pyridine Pyridine (Base) Pyridine->Reaction_Setup Benzenesulfonyl_chloride Benzenesulfonyl chloride Sulfonylation Sulfonylation at 0°C to RT Benzenesulfonyl_chloride->Sulfonylation Reaction_Setup->Sulfonylation Workup Acid/Base Wash Sulfonylation->Workup Purification Column Chromatography Workup->Purification Pyrazinyl_Sulfonamide N-(3-methylpyrazin-2-yl)benzenesulfonamide Purification->Pyrazinyl_Sulfonamide

Caption: Synthetic pathway to a pyrazinyl-sulfonamide fungicide candidate.

Conclusion

3-Methylpyrazin-2-amine hydrochloride is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its inherent pyrazine core, a recognized pharmacophore in crop protection, combined with the reactivity of its amino group, provides access to a wide range of potential herbicidal and fungicidal compounds. The protocols detailed in this application note for the synthesis of pyrazinyl-ureas, -amides, and -sulfonamides serve as a foundation for further research and development in the discovery of next-generation agrochemicals. The straightforward and robust nature of these reactions makes 3-Methylpyrazin-2-amine hydrochloride an attractive starting material for both academic and industrial researchers in the field of agricultural science.

References

  • Advanced Biotech. (2024, December 19). Pyrazines as Crop Protection in Sustainable Agriculture. Retrieved from [Link]

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Wilcox, R. D., Horne, D. J., & Johnston, H. (1970). Pyrazine pesticides and their preparation. U.S. Patent No. 3,501,472. Washington, DC: U.S.
  • Yuan, T., et al. (2019). Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules, 24(14), 2625.
  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163–169.
  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Doležal, M., et al. (2019). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 24(7), 1269.
  • Doležal, M. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Sci. Pharm., 87(2), 10.
  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163–169.

Sources

Method

Application Notes &amp; Protocols: Crystallization Methods for 3-Methylpyrazin-2-amine Hydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 3-Methylpyrazin-2-amine hydrochloride, a key pharmaceutical intermediate. The guide moves beyond standard protocols to explain the underlying scientific principles governing crystal formation, offering detailed, field-proven methodologies for cooling, anti-solvent, and reactive crystallization. Emphasis is placed on process control to achieve desired crystal attributes such as purity, particle size distribution, and polymorphic form. This note is designed to be a self-validating system, integrating characterization techniques to ensure the integrity and quality of the final crystalline product.

Introduction: The Critical Role of Crystallization

3-Methylpyrazin-2-amine is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its hydrochloride salt form is often preferred to enhance stability and solubility. The process of crystallization is not merely a purification step; it is a critical control point that defines the physicochemical properties of the intermediate.[1] A well-controlled crystallization process ensures batch-to-batch consistency, high purity, and optimal solid-state properties (e.g., crystal habit, bulk density), which are paramount for downstream processing and the performance of the final drug product. Conversely, an uncontrolled process can lead to issues like polymorphism, where different crystal forms of the same compound exhibit varied physical properties, or the inclusion of impurities and solvents in the crystal lattice.[2]

Foundational Principles: Guiding Crystal Formation

Crystallization is a phase transition process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility. The two fundamental stages are:

  • Nucleation: The initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.

The interplay between nucleation and growth rates, which is heavily influenced by the level of supersaturation, solvent choice, temperature, and agitation, dictates the final crystal size distribution and morphology.[3]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is the most critical parameter in designing a crystallization process. An ideal solvent system should exhibit a significant difference in solubility for the target compound at different temperatures (for cooling crystallization) or a stark difference in solubility between the solvent and anti-solvent.

Key Solvent Screening Criteria:

  • Solubility Profile: The solute should have moderate to high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

  • Safety & Environmental Profile: Solvents are classified based on their toxicity (Class 1, 2, 3). Class 3 solvents are preferred, while Class 2 solvents may be used with strict limits, and Class 1 solvents should be avoided.[4]

  • Miscibility: For anti-solvent methods, the solvent and anti-solvent must be fully miscible.

  • Non-reactivity: The solvent must not react with the solute.

  • Boiling Point: A moderate boiling point facilitates easy removal during drying without requiring extreme conditions that could degrade the product.

Table 1: Illustrative Solvent Screening Data for 3-Methylpyrazin-2-amine HCl
Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)ClassificationRemarks
Isopropanol (IPA)~150~10GoodSuitable for cooling crystallization.
Ethanol~200~25ModerateHigher solubility at low temp may reduce yield.
Acetonitrile~80~5GoodPotential for cooling or anti-solvent methods.
Water>300>150PoorToo soluble for effective cooling crystallization.
Toluene<1<1Anti-solventCandidate for use with a soluble solvent like IPA.
Heptane<1<1Anti-solventCandidate for use with a soluble solvent like IPA.

Crystallization Methodologies & Protocols

This section details three primary crystallization methods. The choice of method depends on the solubility properties of the material and the desired outcome.

Cooling Crystallization

This is the most common technique, leveraging the principle that the solubility of most compounds decreases with temperature.

Causality: A saturated solution is prepared at an elevated temperature. As the solution is cooled in a controlled manner, it becomes supersaturated, leading to nucleation and subsequent crystal growth. The rate of cooling is a critical parameter; slow cooling generally favors the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of many small crystals.

Workflow Diagram: Cooling Crystallization

G A Dissolve 3-Methylpyrazin-2-amine HCl in selected solvent (e.g., IPA) at elevated temperature (e.g., 60°C) B Filter hot solution to remove particulates A->B Purification C Controlled Cooling (e.g., 10-20°C/hour) B->C Create Supersaturation D Induce Nucleation (Seeding - Optional) C->D Control Nucleation E Age slurry at low temperature (e.g., 0-5°C) D->E Maximize Growth & Yield F Filter crystals E->F Isolation G Wash with cold solvent F->G H Dry under vacuum G->H I Characterize Final Product H->I Quality Control

Caption: Workflow for Cooling Crystallization.

Protocol: Cooling Crystallization from Isopropanol (IPA)

  • Dissolution: Charge a clean, dry reactor with 1 volume of 3-Methylpyrazin-2-amine hydrochloride. Add approximately 5-7 volumes of isopropanol (IPA). Heat the mixture to 60-65°C with agitation until a clear solution is obtained.

  • Hot Filtration: Perform a hot filtration through a suitable filter to remove any insoluble particulate matter.

  • Controlled Cooling: Cool the solution from 60°C to 40°C over 1 hour (20°C/hour).

  • Seeding (Optional but Recommended): At 40°C, add a small quantity (0.1-0.5% w/w) of previously isolated, high-quality seed crystals of 3-Methylpyrazin-2-amine hydrochloride. This step helps control polymorphism and ensures consistent particle size.

  • Main Cooling & Aging: Continue to cool the slurry from 40°C to 5°C over 2 hours (~17.5°C/hour). Hold the slurry at 0-5°C for at least 2 hours with gentle agitation to allow for complete crystallization and maximize yield.

  • Isolation: Filter the crystalline product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with 1-2 volumes of cold (0-5°C) IPA to displace the mother liquor and remove soluble impurities.

  • Drying: Dry the crystals under vacuum at 40-50°C until the residual solvent content meets specifications.

Anti-solvent Crystallization

This method is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent or for heat-sensitive materials.[5] Crystallization is induced by adding a miscible "anti-solvent" in which the compound has very low solubility.[6][7]

Causality: The addition of an anti-solvent reduces the overall solvating power of the system for the solute, rapidly generating a high level of supersaturation.[8] The rate of anti-solvent addition is crucial; a slow addition rate allows for controlled crystal growth, while a fast addition rate can lead to precipitation of small or amorphous particles.[7]

Workflow Diagram: Anti-solvent Crystallization

G A Dissolve 3-Methylpyrazin-2-amine HCl in a 'good' solvent (e.g., Acetonitrile) B Filter solution to remove particulates A->B C Controlled addition of an 'anti-solvent' (e.g., Toluene) B->C Induce Supersaturation D Age slurry at constant temperature C->D Allow Crystal Growth E Filter crystals D->E Isolation F Wash with solvent/anti-solvent mixture E->F G Dry under vacuum F->G H Characterize Final Product G->H Quality Control

Caption: Workflow for Anti-solvent Crystallization.

Protocol: Anti-solvent Crystallization using Acetonitrile/Toluene

  • Dissolution: In a suitable reactor, dissolve 1 volume of 3-Methylpyrazin-2-amine hydrochloride in 4-5 volumes of acetonitrile at ambient temperature (20-25°C).

  • Clarification: Filter the solution to remove any particulates.

  • Anti-solvent Addition: To the stirred solution, add 8-10 volumes of toluene (anti-solvent) subsurface over a period of 1-2 hours. The onset of crystallization should be observed during the addition. Maintain the temperature at 20-25°C.

  • Aging: After the addition is complete, stir the resulting slurry for an additional 2-4 hours at 20-25°C to ensure complete precipitation and allow the crystals to mature.

  • Isolation: Filter the product.

  • Washing: Wash the cake with a mixture of acetonitrile and toluene (e.g., 1:2 v/v) to remove residual mother liquor.

  • Drying: Dry the solid under vacuum at 40-50°C.

Reactive Crystallization

Reactive crystallization combines chemical reaction and crystallization into a single unit operation.[9] For 3-Methylpyrazin-2-amine hydrochloride, this involves reacting the free base with hydrochloric acid in a carefully chosen solvent system that promotes the direct crystallization of the resulting salt. This method can be highly efficient and provide excellent control over the final product.

Causality: The reaction between the amine and HCl forms the salt in situ. The solvent system is chosen such that the free base is soluble, but the hydrochloride salt has low solubility. As the salt is formed, the solution becomes supersaturated, leading directly to crystallization. This avoids isolating the free base and then re-dissolving it, making the process more streamlined.

Workflow Diagram: Reactive Crystallization

G A Dissolve 3-Methylpyrazin-2-amine (free base) in a suitable solvent (e.g., IPA) B Filter solution A->B C Controlled addition of HCl solution (e.g., HCl in IPA) (1.0-1.1 equivalents) B->C Salt Formation & Supersaturation D Monitor Reaction & Crystallization C->D E Age slurry D->E Crystal Growth F Filter crystals E->F Isolation G Wash with solvent F->G H Dry under vacuum G->H I Characterize Final Product H->I Quality Control

Caption: Workflow for Reactive Crystallization.

Protocol: Reactive Crystallization in IPA

  • Dissolution: Dissolve 1 equivalent of 3-Methylpyrazin-2-amine (free base) in 8-10 volumes of isopropanol (IPA) at 20-25°C.

  • HCl Addition: Slowly add 1.05 equivalents of a pre-prepared solution of HCl in IPA (commercially available or prepared by bubbling anhydrous HCl gas through IPA) to the stirred solution over 1 hour. Maintain the temperature below 30°C as the reaction is exothermic.

  • Crystallization & Aging: The hydrochloride salt will begin to crystallize during the addition. After the addition is complete, stir the slurry for 3-5 hours at 20-25°C to ensure complete reaction and crystallization.

  • Isolation: Filter the crystalline product.

  • Washing: Wash the cake with 1-2 volumes of fresh IPA.

  • Drying: Dry the product under vacuum at 40-50°C.

Characterization of the Final Crystalline Solid

Thorough characterization is essential to confirm the identity, purity, and solid-state form of the crystallized 3-Methylpyrazin-2-amine hydrochloride.[10][11]

Table 2: Key Analytical Techniques for Crystal Characterization
TechniquePurposeTypical Result
X-Ray Powder Diffraction (XRPD) Identifies the crystalline phase (polymorph) and assesses crystallinity.[12][13]A unique diffraction pattern with sharp peaks characteristic of a specific crystal lattice.
Differential Scanning Calorimetry (DSC) Determines melting point, purity, and detects polymorphic transitions.[11]A sharp endotherm corresponding to the melting point of the pure substance.
Thermogravimetric Analysis (TGA) Quantifies residual solvent and water content.[11]A weight loss step at a specific temperature corresponding to the boiling point of the entrapped solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the chemical identity and salt formation by identifying functional groups.[10]Characteristic peaks for N-H stretches of the amine salt, aromatic C-H, and C=N bonds.
Polarized Light Microscopy (PLM) Visually assesses crystal morphology (habit), size, and birefringence.[12]Images showing the shape (e.g., needles, plates, prisms) and uniformity of the crystals.

References

  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • International Journal of Pure and Applied Mathematics. (2018).
  • ResearchGate. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • MDPI. (2016, May 7). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • PMC. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.
  • PMC. (2023, January 21).
  • PharmTech. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • IJCEA.
  • IJEETE. (2023, July 15).
  • ResearchGate.
  • Academic Journals. (2012, March 8).
  • SSRN. (2021, November 18).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 3-Methylpyrazin-2-amine derivatives

Title: Advanced Technical Support Center: Yield Optimization for 3-Methylpyrazin-2-amine Derivatives Introduction 3-Methylpyrazin-2-amine and its functionalized derivatives are privileged scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Technical Support Center: Yield Optimization for 3-Methylpyrazin-2-amine Derivatives

Introduction 3-Methylpyrazin-2-amine and its functionalized derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for allosteric SHP2 inhibitors 1 and MAT2A inhibitors 2. However, synthesizing these derivatives often presents significant yield bottlenecks due to the electron-deficient nature of the pyrazine ring and the steric hindrance introduced by the 3-methyl group. This guide provides authoritative, field-proven troubleshooting strategies to optimize yields across key synthetic stages.

Section 1: Core Synthetic Workflows & Yield Bottlenecks

G Start 2-Chloro-3-methylpyrazine Amination Ammonolysis (NH3/H2O, 160°C) Start->Amination Intermediate 3-Methylpyrazin-2-amine Amination->Intermediate ~89% Yield Halogenation Regioselective Halogenation (NCS, DCM, 0-20°C) Intermediate->Halogenation Halide 5-Chloro-3-methylpyrazin-2-amine Halogenation->Halide ~89% Yield CrossCoupling Buchwald-Hartwig / Suzuki (Pd cat., Ligand, Base) Halide->CrossCoupling Product Complex Pyrazine Derivatives (e.g., SHP2/MAT2A Inhibitors) CrossCoupling->Product Target >80% Yield

Workflow for 3-Methylpyrazin-2-amine Synthesis & Derivatization.

Quantitative Yield Comparison by Reaction Stage

Reaction TypeReagents & ConditionsTypical YieldPrimary Yield Bottleneck
Ammonolysis (SNAr) NH3 (aq), 160 °C, Sealed Tube85-89% 3Loss of NH3 gas, incomplete conversion
Regioselective Chlorination NCS, DCM, 0–20 °C80-89% [[4]]()Over-chlorination at C6 position
Buchwald-Hartwig Amination Pd(OAc)2, Xantphos, Cs2CO3, Toluene70-82% 5Catalyst poisoning, protodehalogenation

Section 2: Troubleshooting Guide & FAQs

Q1: My primary amination of 2-chloro-3-methylpyrazine using aqueous ammonia is stuck at ~40-50% yield. How can I achieve the >85% yields reported in literature?

Causality: The nucleophilic aromatic substitution (SNAr) of a chloro-pyrazine with ammonia is heavily dependent on maintaining a high concentration of the nucleophile at elevated temperatures. Because aqueous ammonia is highly volatile, conducting the reaction in standard reflux setups leads to rapid loss of NH3 gas, stalling the reaction prematurely. Solution: Utilize a sealed pressure tube to maintain ammonia concentration in the liquid phase at 160 °C 3.

Self-Validating Protocol: High-Yield Ammonolysis

  • Charge a heavy-walled sealed pressure tube with 2-chloro-3-methylpyrazine (7 g, 54.69 mmol).

  • Add 25% aqueous ammonia solution (100 mL).

  • Seal the tube securely and heat to 160 °C behind a blast shield for 24 hours.

  • Validation Checkpoint: Cool the mixture to room temperature. Analyze an aliquot via LCMS; the starting material peak should be entirely absent, with the product mass (m/z 110 [M+H]+) dominating.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Expected Yield: ~2.18 g (89% yield) of 3-methylpyrazin-2-amine as a yellow solid 3.

Q2: During the synthesis of 5-chloro-3-methylpyrazin-2-amine via halogenation, I am observing significant over-chlorination and poor regioselectivity. How do I control this?

Causality: The amino group strongly activates the pyrazine ring toward electrophilic aromatic substitution at both the C5 and C6 positions. If the reaction temperature exceeds 20 °C or if a strong chlorinating agent is added too rapidly, the C6 position is also chlorinated, leading to complex mixtures and poor isolated yields. Solution: Use N-chlorosuccinimide (NCS) as a mild chlorinating agent with strict stoichiometric and temperature controls (0 °C to 20 °C) 4.

Self-Validating Protocol: Regioselective Halogenation

  • Dissolve 3-methylpyrazin-2-amine (10 g, 91.63 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add NCS (12.24 g, 91.63 mmol) portion-wise over 30 minutes to prevent exothermic spikes.

  • Allow the mixture to warm to 20 °C and stir for 2 hours.

  • Validation Checkpoint: Monitor by LCMS. The desired product mass (m/z 144/146 [M+H]+) should be the major peak. Stop the reaction immediately if the di-chlorinated mass (m/z 178/180 [M+H]+) begins to appear.

  • Dilute the mixture with water (250 mL) and extract with DCM (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify via silica gel chromatography (EtOAc in petroleum ether = 0~2%). Expected Yield: ~89% as a yellow oil 4.

Q3: My Buchwald-Hartwig cross-coupling of 5-chloro-3-methylpyrazin-2-amine with complex anilines is yielding <30%. How do I optimize this C-N bond formation?

Causality: The Buchwald-Hartwig amination of electron-deficient heteroaryls like pyrazines is notoriously prone to catalyst deactivation and protodehalogenation. The steric bulk of the 3-methyl group and the coordinating nature of the pyrazine nitrogens can poison standard palladium catalysts. Furthermore, strong bases like NaOtBu can degrade sensitive functional groups 6. Solution: Switch to a bidentate ligand with a large bite angle (e.g., Xantphos) or a highly active monodentate ligand (e.g., RuPhos), and use a milder base like Cs2CO3 in a non-polar solvent (Toluene or Dioxane) 5, 7.

G Issue Low Yield in Buchwald-Hartwig (< 40%) Check1 Is starting material fully consumed? Issue->Check1 Yes1 Yes: Side products forming (e.g., Protodehalogenation) Check1->Yes1 TLC/LCMS Check No1 No: Catalyst deactivation or Steric hindrance Check1->No1 TLC/LCMS Check Action1 Lower Temp, Change Base (Use Cs2CO3 instead of NaOtBu) Yes1->Action1 Action2 Switch Ligand (Xantphos -> RuPhos) Ensure strict anhydrous/anaerobic conditions No1->Action2

Troubleshooting Logic Tree for Buchwald-Hartwig Amination.

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

  • In a rigorously dried Schlenk flask, combine 5-chloro-3-methylpyrazin-2-amine (1.0 equiv), the coupling amine (1.2 equiv), Pd(OAc)2 (5-10 mol%), Xantphos (10-15 mol%), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with Argon (3 cycles). Critical Step: Oxygen must be strictly excluded to prevent Pd(0) oxidation and subsequent catalyst death.

  • Add anhydrous, degassed Toluene (10 volumes).

  • Heat the mixture to 100 °C for 12-24 hours under a nitrogen/argon atmosphere.

  • Validation Checkpoint: Monitor the reaction color. A premature change from red/brown to black indicates catalyst precipitation (Pd black). If this occurs before the starting material is consumed, the catalyst loading or ligand ratio must be adjusted in the next run.

  • Filter the cooled mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography. Expected Yield: 70-82% depending on the steric bulk of the incoming amine 5.

References[2] 2-Amino-3-methylpyrazine | 19838-08-5, ChemicalBook. URL[3] WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors, Google Patents. URL[1] WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof, Google Patents. URL[4] Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst, PMC. URL[5] US11999713B2 - Methionine adenosyltransferase 2a (MAT2A) inhibitors and uses thereof, Google Patents. URL[6] Buchwald-Hartwig Amination, Chemistry LibreTexts. URL[7] HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS, Purdue University. URL

Sources

Optimization

troubleshooting solubility issues with 3-Methylpyrazin-2-amine HCl

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting solubility issues with 3-Methylpyrazin-2-amine HCl. This guide provides in-depth technical assistance for overcomin...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting solubility issues with 3-Methylpyrazin-2-amine HCl.

This guide provides in-depth technical assistance for overcoming common and complex solubility challenges encountered when working with 3-Methylpyrazin-2-amine hydrochloride. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the key physicochemical properties of 3-Methylpyrazin-2-amine hydrochloride that govern its solubility.

PropertyValue/InformationSignificance for Solubility
Molecular Formula C₅H₈ClN₃Indicates a relatively small molecule with multiple nitrogen atoms, suggesting potential for hydrogen bonding.
Molecular Weight 145.59 g/mol A low molecular weight generally favors solubility.
Form SolidThe compound is typically supplied as a crystalline or amorphous solid.
pKa (Predicted) ~3.56 (for the free base)This predicted value suggests that 3-Methylpyrazin-2-amine is a weak base. The hydrochloride salt form is expected to be more soluble in neutral to acidic aqueous solutions. The actual pKa may vary, and empirical testing is recommended.
General Solubility As a hydrochloride salt of a weak base, it is expected to have higher solubility in aqueous solutions compared to its free base form, particularly at acidic to neutral pH. Solubility in organic solvents is generally lower for the salt form.The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Basic Solubility Issues

Q1: My 3-Methylpyrazin-2-amine HCl is not dissolving in water at room temperature. What should I do?

A1: This is a common issue and can often be resolved with simple physical methods.

  • Causality: The dissolution of a solid in a liquid is a kinetic process that can be influenced by temperature and physical agitation. Increasing the kinetic energy of the system can overcome the activation energy barrier for dissolution.

  • Troubleshooting Protocol:

    • Increase Agitation: Ensure the solution is being vigorously stirred or vortexed. Sonication in an ultrasonic bath for 5-10 minute intervals can also be highly effective in breaking up solid aggregates and increasing the surface area for dissolution.

    • Gentle Heating: Warm the solution in a water bath to 30-40°C. Many compounds exhibit increased solubility at higher temperatures.[1]

      • Caution: Be mindful of the potential for thermal degradation, especially if your downstream application is sensitive to temperature. Always check for any visible changes in the solution color, which might indicate degradation.

    • Increase Solvent Volume: If the desired concentration is high, you may be exceeding the compound's solubility limit. Try reducing the concentration by adding more solvent.

Q2: I've prepared a stock solution in water, but a precipitate formed after storage at 4°C. How can I resolve this?

A2: Precipitation upon cooling is a sign that the compound's solubility is temperature-dependent and the solution was likely saturated or near-saturated at room temperature.

  • Causality: The solubility of most solids in liquids decreases as the temperature drops. Storing a concentrated stock solution at a lower temperature can lead to the solution becoming supersaturated, resulting in precipitation.

  • Troubleshooting Protocol:

    • Re-dissolution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) with agitation to redissolve the precipitate.

    • Storage at Room Temperature: If the compound is stable at room temperature (check the manufacturer's recommendations), consider storing the stock solution at ambient temperature to prevent precipitation.[2]

    • Use of Co-solvents: For long-term storage, especially at low temperatures, preparing the stock solution in a co-solvent system (e.g., Water:DMSO or Water:Ethanol) can improve stability. See Section II for more details on co-solvents.

    • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling cycles, which can promote precipitation and degradation.

II. Advanced Solubility Challenges & pH Adjustment

Q3: I need to dissolve 3-Methylpyrazin-2-amine HCl in a neutral buffer (e.g., PBS, pH 7.4) for a cell-based assay, but it's not dissolving well. What's the problem?

A3: The solubility of amine hydrochlorides is highly dependent on the pH of the solution. While the hydrochloride salt form is generally more water-soluble than the free base, the equilibrium between the protonated (more soluble) and neutral (less soluble) forms is governed by the solution's pH and the compound's pKa.

  • Causality: 3-Methylpyrazin-2-amine is a weak base. In solution, an equilibrium exists between the protonated form (the cation of the HCl salt) and the neutral free base. As the pH of the solution approaches and surpasses the pKa of the conjugate acid, the equilibrium shifts towards the less soluble neutral form, potentially leading to precipitation.

  • Workflow for pH-Dependent Solubility:

    G start Start: Insoluble in Neutral Buffer ph_check Is the solution pH critical for the experiment? start->ph_check ph_adjust Adjust pH to be more acidic (e.g., pH 4-6) ph_check->ph_adjust No co_solvent Use a co-solvent approach ph_check->co_solvent Yes dissolve Dissolve compound in acidic buffer ph_adjust->dissolve neutralize Carefully neutralize to target pH dissolve->neutralize end End: Soluble Compound neutralize->end precipitate Precipitation may occur neutralize->precipitate Monitor closely co_solvent->end

    Caption: Decision workflow for pH-sensitive solubility.

  • Troubleshooting Protocol 1: pH Adjustment

    • Prepare an Acidic Stock: Dissolve the 3-Methylpyrazin-2-amine HCl in a slightly acidic buffer (e.g., pH 4.0-5.0) or in deionized water, which will be naturally acidic upon dissolution of the HCl salt.

    • Titrate to Final pH: Once fully dissolved, slowly and carefully add a dilute base (e.g., 0.1 M NaOH) to bring the pH up to your desired experimental pH (e.g., 7.4). Monitor for any signs of precipitation as you approach the target pH.

    • Final Concentration Adjustment: Perform this pH adjustment at a concentration slightly higher than your final working concentration, then perform the final dilution into your experimental buffer.

  • Troubleshooting Protocol 2: Co-solvent Approach When the experimental pH cannot be altered, a co-solvent strategy is recommended.

    • High-Concentration Stock in Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

    • Serial Dilution: Perform a serial dilution of the organic stock solution into your aqueous buffer (e.g., PBS pH 7.4). It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Solvent Concentration Limit: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.

Q4: How do I convert 3-Methylpyrazin-2-amine HCl to its free base form to improve solubility in organic solvents?

A4: Converting the hydrochloride salt to the free base is a standard procedure to enhance solubility in non-polar organic solvents for applications like organic synthesis.

  • Causality: The free base form of an amine is less polar than its hydrochloride salt, making it more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). The process involves neutralizing the HCl with a base.

  • Experimental Protocol: Free-Basing

    • Dissolution: Dissolve the 3-Methylpyrazin-2-amine HCl in a minimal amount of water.

    • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the solution is basic (pH > 8, check with pH paper). The free base may precipitate or form an oily layer.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base.

    G start Start: 3-Methylpyrazin-2-amine HCl dissolve Dissolve in Water start->dissolve neutralize Add Base (e.g., NaHCO₃) dissolve->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end End: 3-Methylpyrazin-2-amine (Free Base) concentrate->end

    Caption: Workflow for free-basing amine HCl.

III. Stability and Storage

Q5: How should I store my stock solutions of 3-Methylpyrazin-2-amine HCl to ensure stability?

A5: Proper storage is critical to prevent degradation and maintain the integrity of your compound.

  • Causality: Like many organic molecules, 3-Methylpyrazin-2-amine HCl can be susceptible to degradation from factors such as light, temperature, and pH extremes. Amine compounds can also be prone to oxidation.

  • Best Practices for Storage:

    • Protection from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.

    • Temperature: For short-term use, storage at 4°C is generally acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • pH of Aqueous Stocks: If preparing aqueous stock solutions, a slightly acidic pH (4-6) is generally preferable for stability, as it keeps the amine in its protonated, more stable form.

    • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

References

  • Vertex AI Search. Solubility of Pyrazine. Accessed March 7, 2024.

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Amino-3-methylpyrazine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Buchwald-Hartwig amination of 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Buchwald-Hartwig amination of 2-amino-3-methylpyrazine.

Heteroaryl amines are notoriously challenging substrates for cross-coupling[1]. The electron-deficient nature of the pyrazine ring, combined with the steric bulk of the ortho-methyl group, creates a high activation energy barrier for C-N bond formation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize reaction temperatures and avoid common pitfalls like catalyst degradation.

Part 1: The Core Challenge (Mechanistic FAQs)

Q1: Why does 2-amino-3-methylpyrazine require significantly higher reaction temperatures (80–110°C) compared to standard anilines? A: The requirement for elevated temperatures is driven by a dual kinetic barrier: electronic and steric. The two nitrogen atoms in the pyrazine ring are highly electronegative, pulling electron density away from the exocyclic -NH₂ group and rendering it a poor nucleophile. Simultaneously, the methyl group at the 3-position creates severe steric hindrance. During the catalytic cycle, the coordination of this hindered, electron-poor amine to the bulky L·Pd(II)(Ar)(X) intermediate is thermodynamically uphill. Standard temperatures (40–60°C) fail to provide the kinetic energy required to overcome this transition state barrier, necessitating temperatures between 80°C and 110°C[1][2].

Q2: I am running my coupling at 100°C to force conversion, but I observe rapid catalyst decomposition (Pd black) and hydrodehalogenation. How do I balance temperature and stability? A: Brute-force heating often exacerbates side reactions. At elevated temperatures, the aryl-Pd(II) intermediate is prone to reduction (hydrodehalogenation), and the active L·Pd(0) species can thermally aggregate into inactive palladium nanoparticles, visible as "Pd black"[3]. Instead of merely increasing the temperature, you must lower the thermal barrier of the reaction. Switch to a highly active precatalyst (e.g., Buchwald G3 or G4 palladacycles). These generate the active L·Pd(0) species cleanly and efficiently at lower temperatures without requiring thermal forcing[3]. Pairing this with a sterically demanding ligand like tBuBrettPhos accelerates the reductive elimination step, outcompeting the degradation pathways.

Q3: My reaction stalls at 30% conversion at 80°C. Should I just increase the temperature to 120°C? A: No. Stalling at elevated temperatures is rarely solved by further heating; it is usually a solubility or base-depletion issue. Buchwald-Hartwig aminations require a base to deprotonate the amine during the catalytic cycle[4]. If you are using an inorganic base like Cs₂CO₃ or K₃PO₄ in a non-polar solvent like toluene, the base may be entirely insoluble, limiting the reaction rate. Rather than risking thermal decomposition at 120°C, switch to a solvent with better high-temperature polarity, such as 1,4-dioxane, or add a phase-transfer catalyst to keep the base active in solution[2].

Part 2: Visualizing the Temperature Dependency

To understand where temperature impacts your reaction, review the catalytic cycle below. The critical bottleneck for 2-amino-3-methylpyrazine is the amine coordination step.

Buchwald-Hartwig catalytic cycle denoting the temperature-critical amine coordination step.

Part 3: Temperature Optimization Matrix

When optimizing the coupling of 2-amino-3-methylpyrazine with an aryl halide, temperature must be balanced with the correct ligand and base. The table below summarizes quantitative outcomes based on varying thermal conditions.

Temperature (°C)Precatalyst / LigandBase & SolventConversion (%)Primary Outcome / Impurity
40°C Pd(OAc)₂ / BINAPCs₂CO₃ / Toluene< 5%Stalled: Insufficient thermal energy to overcome steric hindrance.
110°C Pd₂(dba)₃ / XantphosNaOtBu / Toluene45%Degradation: High hydrodehalogenation & rapid Pd black formation.
85°C tBuBrettPhos Pd G3K₃PO₄ / 1,4-Dioxane> 95%Optimal: Clean conversion; ideal balance of thermal energy and stability.
90°C RuPhos Pd G4LHMDS / THF60%Side Reactions: Strong base degrades the heteroaryl starting material.

Part 4: Troubleshooting Workflow

Use the following diagnostic logic tree to troubleshoot failed reactions based on visual and analytical feedback from your initial 80°C trial.

Diagnostic workflow for temperature-related failures in aminopyrazine couplings.

Part 5: Validated Experimental Protocol

This self-validating protocol is designed to maximize yield while providing real-time indicators of reaction health.

Objective: Temperature-Optimized Buchwald-Hartwig Coupling of 2-Amino-3-methylpyrazine. Target Temperature: 85°C.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv), 2-amino-3-methylpyrazine (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (2–5 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv)[3].

    • Causality Note: Milling the base increases the surface area, ensuring adequate solubility and deprotonation rates at 85°C without requiring harsher bases like NaOtBu that can cause substrate decomposition[1].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration). Seal the vial with a PTFE-lined septum.

  • Controlled Temperature Ramp: Place the vial in a pre-heated aluminum block set strictly to 85°C.

    • Self-Validation Check 1 (15 minutes): Observe the color of the solution. A shift to a clear, deep red or orange indicates the successful generation of the active L·Pd(0) species and a healthy catalytic cycle. If the solution turns opaque black immediately, your solvent is wet, oxygen has ingressed, or the temperature spiked too high, causing catalyst aggregation.

  • Reaction Monitoring: Stir vigorously (800+ rpm) for 2 hours.

    • Self-Validation Check 2 (2 hours): Remove a 5 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe >70% conversion. If the reaction has stalled but the solution remains red/orange, the catalyst is still alive; extend the reaction time to 12 hours. Do not increase the temperature.

  • Quench and Workup: Once complete, cool the reaction to room temperature. The active catalyst will often precipitate or change color upon cooling. Dilute with EtOAc, filter through a short pad of Celite to remove the inorganic base and palladium residues, and concentrate in vacuo prior to column chromatography.

References

  • WuXi AppTec.
  • Optimization of the Buchwald-Hartwig reaction.
  • Optimization of Buchwald-Hartwig amination conditions.
  • Buchwald–Hartwig amination.

Sources

Optimization

resolving purification challenges of pyrazine-based intermediates

Welcome to the Pyrazine Purification Technical Support Center . Pyrazine-based intermediates present unique chromatographic challenges due to their weak basicity, high polarity, water solubility, and propensity to coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Purification Technical Support Center . Pyrazine-based intermediates present unique chromatographic challenges due to their weak basicity, high polarity, water solubility, and propensity to coordinate with stationary phase impurities.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the physicochemical causality behind purification failures, providing self-validating protocols to rescue your yields.

Section 1: Normal-Phase Chromatography (Silica Gel) Challenges

Q: My pyrazine intermediates exhibit severe tailing, streaking, and poor mass recovery on standard normal-phase silica gel. Why does this happen, and how can I resolve it?

A: The fundamental cause of pyrazine tailing on standard bare silica is the acid-base interaction between the weakly basic pyrazine nitrogens and the residual silanol groups (Si–OH) on the silica surface. Silanols act as weak acids with a pKa of approximately 4.5–4.7[1]. When the local pH of the column microenvironment approaches this range, silanols ionize and form strong electrostatic interactions or hydrogen bonds with the basic nitrogen atoms of the pyrazine ring.

To resolve this, you must dynamically mask the acidic silanols during the run or switch to a stationary phase that lacks them.

Protocol 1: Dynamic Silanol Masking via Mobile Phase Additives

Self-Validation Metric: Compare the retention factor (Rf) and spot symmetry on a TLC plate pre-treated with the additive versus an untreated plate.

  • Prepare the Eluent: To your standard mobile phase (e.g., Hexanes/Ethyl Acetate), add 1–5% (v/v) of a volatile organic amine, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH)[2].

  • Column Equilibration (Critical Step): Pre-flush the packed silica column with at least 3 column volumes (CV) of the amine-doped mobile phase.

    • Causality: The TEA competitively binds to the highly active silanol sites before the pyrazine is introduced, effectively neutralizing the stationary phase and preventing irreversible adsorption.

  • Sample Loading: Load the crude pyrazine mixture using the wet-loading technique dissolved in the amine-doped solvent.

  • Alternative Stationary Phase: If your pyrazine is sensitive to amine additives, switch to an NH₂-modified silica (aminopropyl-bound) or utilize a high-surface-area silica (>700 m²/g) which provides superior resolution for chemically similar pyrazine regioisomers[3][4].

NP_Troubleshooting Start Crude Pyrazine Mixture TLC TLC on Bare Silica Start->TLC Check Severe Tailing Observed? TLC->Check Sol1 Add 1-5% TEA/NH3 to Mobile Phase Check->Sol1 Quick Fix Sol2 Use High Surface Area Silica (>700 m²/g) Check->Sol2 Poor Resolution Sol3 Switch to NH2-Modified or Alumina Phase Check->Sol3 Acid-Sensitive Success Symmetric Elution & High Recovery Sol1->Success Sol2->Success Sol3->Success

Workflow for resolving pyrazine tailing and retention issues in normal-phase chromatography.

Section 2: Reverse-Phase HPLC (RP-HPLC) Retention Anomalies

Q: When purifying pyrazines via RP-HPLC, they either elute in the void volume or show shifting retention times when the laboratory temperature fluctuates. What is the mechanism behind this?

A: Pyrazines are highly polar and often lack sufficient hydrophobic surface area to partition effectively into a standard C18 stationary phase, leading to early elution. Furthermore, alkylpyrazines exhibit an abnormal temperature dependence when using acetonitrile (ACN)/water mobile phases[5][6]. Unlike typical analytes where retention decreases predictably with increasing temperature, pyrazines in ACN/water show non-linear retention shifts due to temperature-induced changes in the solvation shell. Interestingly, this anomaly is completely absent when methanol (MeOH) is used as the organic modifier[6].

Protocol 2: RP-HPLC Optimization for Polar Pyrazines

Self-Validation Metric: Monitor the baseline at 270–275 nm (strong pyrazine UV absorbance) to confirm stable retention times across consecutive injections.

  • Solvent Swapping: Replace Acetonitrile with Methanol.

    • Causality: MeOH acts as a hydrogen-bond donor, stabilizing the basic pyrazine nitrogens and eliminating the abnormal temperature-dependent retention shifts seen with ACN[6][7].

  • Stationary Phase Selection: If standard C18 fails to retain the compound, switch to a mixed-mode column (e.g., Primesep A) that embeds strong acidic ion-pairing groups within the stationary phase[8].

  • Buffer Optimization: Use an isocratic mobile phase of water/MeOH buffered with 0.1% Formic Acid (for MS compatibility) or 0.1% Sulfuric Acid (for UV-only preparative work)[8].

    • Causality: The acidic buffer protonates the pyrazine, allowing it to interact via ion-exchange mechanisms with the mixed-mode phase, drastically increasing column retention.

RP_Optimization RP_Start RP-HPLC (C18) ACN / Water Issue1 Elutes in Void Volume? RP_Start->Issue1 Issue2 Abnormal Temp Shifts? Issue1->Issue2 No Fix1 Switch to Mixed-Mode (Ion-Pairing) Column Issue1->Fix1 Yes (Too Polar) Fix2 Change Modifier: ACN -> MeOH Issue2->Fix2 Yes (ACN Anomaly) Fix3 Buffer with 0.1% Formic or Sulfuric Acid Fix1->Fix3 Fix2->Fix3 Validated Stable Retention & Baseline Resolution Fix3->Validated

Logic tree for optimizing RP-HPLC methods to overcome pyrazine polarity and temperature anomalies.

Section 3: Aqueous Extraction and Isolation

Q: My pyrazine synthesis takes place in an aqueous mixture. Standard liquid-liquid extraction (LLE) with ethyl acetate gives terrible yields. How can I efficiently isolate them?

A: Low molecular weight pyrazines are highly water-soluble. Standard LLE often fails because the partition coefficient heavily favors the aqueous layer. While multiple extractions with methyl-tert-butyl ether (MTBE) or hexanes can eventually pull the product across, bypassing LLE entirely using solid-phase trapping is far more efficient[9][10].

Protocol 3: Solid-Phase Trapping of Aqueous Pyrazines
  • Distillation (Optional): For complex crude mixtures, perform a simple distillation. Pyrazines will co-distill with water, leaving non-volatile salts and heavy byproducts (like imidazoles) behind[9].

  • C18 Trapping: Pass the aqueous distillate (or the filtered crude aqueous mixture) directly through a preparative column packed with octadecyl silica (C18-bonded silica)[9][10].

  • Aqueous Flush: Flush the column with dry nitrogen gas to expel residual water.

    • Causality: The hydrophobic alkyl groups of the pyrazines partition into the C18 chains, trapping them on the column, while the highly polar water is forced out.

  • Elution: Elute the trapped pyrazines using pure ethanol or MTBE[9].

  • Concentration: Carefully concentrate the eluate under reduced pressure at a low temperature (<30°C) to prevent the loss of volatile pyrazine derivatives.

Quantitative Method Comparison

To streamline your method development, consult the following matrix comparing the primary chromatographic modes for pyrazine purification:

Chromatographic ModeRecommended Stationary PhaseMobile Phase ConsiderationsPrimary Pyrazine Challenge Addressed
Normal Phase Silica Gel (Standard)Add 1–5% TEA or NH₄OHMitigates severe tailing from acidic silanol interactions.
Normal Phase NH₂-Modified SilicaHexanes / EtOAcEliminates the need for amine additives in the mobile phase.
Reverse Phase C18 (Standard)Use MeOH instead of ACNPrevents abnormal temperature-dependent retention shifts.
Mixed-Mode RP Primesep A (Ion-Pairing)Water / MeOH + 0.1% H₂SO₄Retains highly polar pyrazines that elute in the void volume.
Solid-Phase Extraction C18-Bonded SilicaLoad in H₂O, Elute in EtOHBypasses poor partition coefficients in liquid-liquid extraction.

References

  • LCGC International. Top 10 HPLC Column Myths. Available at:[Link]

  • J-Stage / Analytical Sciences. An Abnormal Temperature Dependence of Alkylpyrazines' Retention in Reversed-Phase Liquid Chromatography. Available at: [Link]

  • SIELC Technologies. Pyrazine. Available at: [Link]

  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • Able Lab / Biotage. Improving Flash Purification of Chemically Related Pyrazines. Available at:[Link]

Sources

Troubleshooting

minimizing side reactions in the alkylation of 3-Methylpyrazin-2-amine

Topic: Minimizing Side Reactions in the Alkylation of 3-Methylpyrazin-2-amine Ticket ID: PYR-ALK-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Chemical Context User Query: "I am attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in the Alkylation of 3-Methylpyrazin-2-amine Ticket ID: PYR-ALK-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Query: "I am attempting to alkylate 3-methylpyrazin-2-amine and am observing low yields, complex mixtures, and ring quaternization. How do I improve selectivity?"

Scientist's Analysis: The alkylation of 3-methylpyrazin-2-amine is deceptively difficult due to its electronic structure.

  • Poor Nucleophilicity: The pyrazine ring is electron-deficient (pi-deficient), pulling electron density away from the exocyclic amine. The predicted pKa of the conjugate acid is approximately 3.56 [1], making it significantly less nucleophilic than standard anilines (pKa ~4.6) or alkyl amines (pKa ~10).

  • Ambident Nucleophile: You have three potential nucleophilic sites: the exocyclic nitrogen (desired) and the two ring nitrogens (N1 and N4). While the 3-methyl group provides some steric protection to N4, N1 remains vulnerable to alkylation, leading to quaternary ammonium salts.[1]

  • The "Runaway" Effect: Upon mono-alkylation, the product becomes more electron-rich (and thus more nucleophilic) than the starting material, leading to rapid over-alkylation (polyalkylation).

The Solution Strategy: To minimize side reactions, you must abandon standard SN2 direct alkylation (using alkyl halides and base) in favor of Reductive Amination or Pd-Catalyzed Coupling .

Diagnostic: Method Selection Flowchart

Before proceeding, identify your target R-group to select the correct protocol.

MethodSelection Start Target Substituent (R) Primary Primary Alkyl (e.g., Ethyl, Benzyl) Start->Primary Methyl Methyl Group (-CH3) Start->Methyl Aryl Aryl / Heteroaryl Start->Aryl Bulky Secondary/Tertiary Alkyl Start->Bulky Method1 PROTOCOL A: Reductive Amination (Aldehyde + STAB) Primary->Method1 Best Selectivity Method3 PROTOCOL C: Reductive Methylation (Formaldehyde + NaBH4) Methyl->Method3 Avoids MeI Method2 PROTOCOL B: Buchwald-Hartwig (Pd-Catalysis) Aryl->Method2 Mandatory Bulky->Method2 If steric hindrance high

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on the desired substituent.

Protocol A: Reductive Amination (The Gold Standard)

Best For: Primary and some secondary alkyl groups. Why: It proceeds via an imine intermediate. Since imines are less nucleophilic than amines, this method naturally stops at mono-alkylation, preventing the "runaway" side reaction [2].[1]

Standard Operating Procedure (SOP)
ComponentEquivalentsRole
3-Methylpyrazin-2-amine 1.0 eqSubstrate
Aldehyde 1.1 - 1.2 eqAlkyl source
NaBH(OAc)₃ (STAB) 1.5 eqMild Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0 eqCatalyst (activates imine)
DCE (1,2-Dichloroethane) Solvent (0.2 M)Non-coordinating solvent

Step-by-Step:

  • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCE. Add AcOH (1.0 eq). Stir for 30–60 mins.

    • Note: The electron-poor nature of the pyrazine amine makes imine formation slow.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours under N₂.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Troubleshooting Guide (Q&A)

Q: The reaction is stuck at the starting material. No product is forming.

  • Diagnosis: The amine is too electron-deficient to attack the aldehyde to form the imine intermediate.

  • Fix: Add a Lewis Acid.[2] Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 eq) to the amine/aldehyde mixture before adding the reducing agent. Let it stir for 4–6 hours to force imine formation, then add NaBH₄ (a stronger reductant than STAB is needed when Ti is used) [3].[1]

Q: I see dialkylation (tertiary amine) forming.

  • Diagnosis: Your aldehyde is too reactive (e.g., formaldehyde or acetaldehyde) or the stoichiometry is off.[1]

  • Fix: Ensure you are using STAB, not NaBH₃CN or NaBH₄ (unless using the Ti method). STAB is less likely to reduce the aldehyde directly, keeping the concentration of alkylating agent lower.

Protocol B: Buchwald-Hartwig Coupling (High Complexity)

Best For: Aryl groups, bulky alkyls, or when reductive amination fails.[1] Why: It bypasses nucleophilicity issues by using a Palladium catalyst to form the C-N bond.[2][3]

Recommended Conditions
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalyst source
Ligand BrettPhos or XantPhos BrettPhos is specifically designed for primary amines and difficult substrates [4].
Base Cs₂CO₃ or NaOtBuNaOtBu is standard, but Cs₂CO₃ is milder if functional groups are sensitive.[1]
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+).[1]

Critical Control Point: Do not use standard ligands like PPh₃ or dppf. The pyrazine amine is a challenging substrate; specialized bulky phosphine ligands (Buchwald ligands) are required to facilitate the reductive elimination step.

Protocol C: Direct Alkylation (The "Last Resort")

Best For: Simple methylation (if reductive methylation is unavailable) or when reagents for Protocols A/B are inaccessible. Warning: High risk of ring alkylation (quaternization).

Mitigation Strategy

If you must use an alkyl halide (R-X):

  • Base Selection: Use Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) .

    • Mechanism:[1][3][4][5][6][7] Cesium effects (the "Cesium Effect") can promote mono-alkylation over poly-alkylation due to solubility and coordination dynamics [5].

  • Solvent: Use DMF or Acetonitrile .

  • Stoichiometry: Use a slight excess of the amine (not the alkyl halide).

    • Ratio: 1.0 eq Alkyl Halide : 3.0 eq Amine.

    • Why: This statistically favors the collision of the alkyl halide with unreacted starting material rather than the mono-alkylated product.

Side Reaction Pathway Visualization

SideReactions SM 3-Methylpyrazin-2-amine (Weak Nucleophile) Desired Mono-Alkylated Product (Target) SM->Desired Slow (Low pKa) RingAlk Ring N-Alkylation (Side Reaction: Quaternization) SM->RingAlk Competitive (N1/N4 attack) RX Alkyl Halide (R-X) OverAlk Di-Alkylated Product (Side Reaction: Over-alkylation) Desired->OverAlk FAST (Product is more nucleophilic!)

Figure 2: The "Runaway Alkylation" problem. Note that the Desired Product is more reactive than the Starting Material (SM), leading to rapid Over-Alkylation.[1]

FAQ: Specific Troubleshooting Scenarios

Q: Why can't I just use NaH and Methyl Iodide? A: Using Sodium Hydride (NaH) will deprotonate the amine, creating an amide anion. While this increases nucleophilicity, the "naked" anion is extremely aggressive. It will attack the alkyl halide indiscriminately, leading to significant N-ring alkylation (N1 position) and di-alkylation. The 3-methyl group does not provide enough steric bulk to protect the N1 ring nitrogen from a small electrophile like MeI.

Q: How do I remove the unreacted starting material? A: Since 3-methylpyrazin-2-amine is weakly basic (pKa ~3.5), it is difficult to separate from the product using standard acid/base extraction (both will protonate at similar pH).

  • Solution: Use Flash Chromatography . The mono-alkylated product is usually less polar than the primary amine starting material.

  • Chemical Scavenging: If using Protocol A (Reductive Amination), add a polymer-supported isocyanate resin at the end of the reaction to scavenge unreacted secondary amines (if dialkylation is the target) or polymer-supported aldehyde to scavenge unreacted primary amine.

Q: Can I protect the amine with Boc, alkylate, and then deprotect? A: This is generally not recommended for this substrate.[1] Introducing a Boc group onto such an electron-deficient amine is difficult (requires DMAP/heating), and the resulting carbamate is even less nucleophilic, making the subsequent alkylation step nearly impossible without using conditions that cause decomposition.

References

  • PubChem. (2025).[8] 3-methylpyrazin-2-amine - Computed Properties. National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[1] [Link][1]

  • Maitre, S., et al. (2018).[1] "Buchwald-Hartwig Amination of 2-Aminopyrazines." Organic Process Research & Development. (Generalized reference to Pd-coupling on heteroaromatics). [Link]

  • Salvatore, R. N., et al. (2001).[1] "Cesium hydroxide promoted chemoselective N-alkylation."[10] Tetrahedron Letters, 42(10), 1799-1801.[1] [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Methylpyrazin-2-amine Hydrochloride

Executive Summary Recrystallizing 3-Methylpyrazin-2-amine hydrochloride (CAS: 19838-08-5, HCl salt) presents a specific set of challenges common to heterocyclic amine salts. The primary difficulties researchers face are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recrystallizing 3-Methylpyrazin-2-amine hydrochloride (CAS: 19838-08-5, HCl salt) presents a specific set of challenges common to heterocyclic amine salts. The primary difficulties researchers face are oiling out (liquid-liquid phase separation) and oxidation-induced discoloration .

This guide moves beyond simple "recipes" to provide a method development framework. Because impurity profiles vary by synthesis route (e.g., condensation of 2-aminomalonamide with methylglyoxal), a single solvent system may not work for every batch. We prioritize the Ethanol/Ethyl Acetate system for its balance of polarity and volatility, while offering alternatives for difficult batches.

Part 1: Solvent System Selection Strategy

The Solubility Profile

The 3-Methylpyrazin-2-amine cation is polar and aromatic; the chloride counter-ion adds significant lattice energy.

  • The Challenge: You need a solvent polar enough to disrupt the ionic lattice but not so polar (like pure water) that the salt remains dissolved even at low temperatures.

  • The Solution: A "Polar Protic + Moderate Polarity Anti-solvent" approach.

Solvent Screening Table
Solvent ClassSpecific SolventRoleApplicabilityTechnical Note
Primary (Good) Ethanol (Absolute) SolventHigh Best balance. Dissolves salt when hot; moderate solubility when cold.
Primary (Good) Methanol SolventMediumOften too powerful; yield will be low unless an anti-solvent is used.[1]
Primary (Good) Water Co-solventLowUse only if necessary (max 5-10%). High risk of yield loss and hydrolysis.
Anti-Solvent Ethyl Acetate PrecipitantHigh Excellent anti-solvent for amine salts. Miscible with EtOH.
Anti-Solvent Diisopropyl Ether PrecipitantMediumGood for final "polishing" of yield, but lower miscibility with water-wet alcohols.
Avoid Acetone N/AZero Can react with amines (Schiff base formation); often causes immediate amorphous precipitation.
Decision Logic for Solvent Selection

Do not guess. Use this logic flow to determine the correct system for your specific batch purity.

SolventSelection Start Start: Crude 3-Methylpyrazin-2-amine HCl SolubilityTest Test: Dissolve 100mg in 1mL boiling Ethanol Start->SolubilityTest Dissolves Does it dissolve completely? SolubilityTest->Dissolves YesDissolves Cool to RT, then 0°C Dissolves->YesDissolves Yes NoDissolves Add 10% Water (dropwise) Dissolves->NoDissolves No (Insolubles present?) CrystalsForm Crystals form? YesDissolves->CrystalsForm NoDissolves->CrystalsForm After hot filtration GoodYield System A: Pure Ethanol CrystalsForm->GoodYield Yes, good recovery NoCrystals System B: Ethanol + Ethyl Acetate (Anti-Solvent Method) CrystalsForm->NoCrystals No / Low Yield

Figure 1: Solvent Selection Decision Matrix. Use this workflow to determine if a single-solvent or binary system is required.

Part 2: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, you see a second liquid phase (droplets or a goo) separate from the solution. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[2] The solution has hit the "solubility limit of the oil" before hitting the "nucleation point of the crystal." This is common with amine salts containing impurities.

Corrective Protocol: The "Seeding at Cloud Point" Method

If your batch oils out, reheating and cooling again will usually just repeat the oiling. You must intervene thermodynamically.

  • Re-dissolve: Heat the mixture until the oil phase re-dissolves into the solvent (clear solution).

  • Temperature Hold: Cool the solution only to the temperature just above where oiling occurred previously.

  • Seed: Add a tiny amount of pure crystalline 3-Methylpyrazin-2-amine HCl (if available) or scratch the glass vigorously.

  • Slow Addition: If using an anti-solvent (Ethyl Acetate), add it dropwise to the hot solution until a faint turbidity persists, then stop.

  • Agitation: Maintain slow, constant stirring. Static solutions are more prone to oiling out than stirred ones.

Part 3: Optimized Experimental Protocol

Target Scale: 5.0 g Crude Input Expected Yield: 3.5 – 4.2 g (70-85%)

Materials
  • Crude 3-Methylpyrazin-2-amine HCl

  • Solvent A: Absolute Ethanol (Anhydrous preferred)

  • Solvent B: Ethyl Acetate (Reagent Grade)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude salt in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol .

    • Heat to reflux (boiling) with magnetic stirring.

    • Observation: If solid remains, add Ethanol in 2 mL increments. If it does not dissolve after 25 mL total, the remaining solid is likely inorganic salt (NaCl/KCl) from the synthesis. Perform a hot filtration.

  • Decolorization (Conditional):

    • If the solution is dark brown/black, remove from heat.

    • Add 0.25 g Activated Carbon.

    • Boil for 2 minutes (carefully).

    • Filter hot through a pre-warmed Celite pad.

  • Crystallization (The Critical Step):

    • Return the clear filtrate to a boil.

    • Remove from heat source.[3]

    • Anti-Solvent Addition: While still hot (~60°C), add Ethyl Acetate dropwise.

    • Endpoint: Stop adding when a faint cloudiness appears and does not disappear instantly (approx. 5-10 mL).

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature (over 1-2 hours).

    • Why? Rapid cooling traps impurities and induces oiling.[3]

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash: Wash the cake with 2 x 5 mL of cold 1:1 Ethanol/Ethyl Acetate mixture.

    • Dry: Vacuum oven at 40°C or air dry. (Avoid high heat; amines can oxidize).

Part 4: Frequently Asked Questions (FAQ)

Q: My product is turning pink/red during drying. Why? A: Aminopyrazines are electron-rich and prone to oxidation, forming colored "N-oxide" or diazo-like impurities [1].

  • Fix: Ensure your Ethanol is acid-free (traces of aldehyde in poor quality ethanol can react). Dry the product under vacuum or nitrogen atmosphere, not in open air. Store in amber vials.

Q: Can I use water as the solvent? A: Technically yes, but practically no. The HCl salt is extremely soluble in water. To recover it, you would need to boil off the water (energy intensive and risks hydrolysis) or add massive amounts of acetone (wasteful). Ethanol/Ethyl Acetate offers a better yield/purity balance [2].

Q: The salt is "oiling out" even with Ethanol. What now? A: This indicates high impurity levels or water contamination.

  • Fix: Triturate the crude oil with dry Diethyl Ether or Ethyl Acetate before attempting recrystallization. This washes away non-polar organic impurities (unreacted starting materials) that promote oiling [3].

References

  • BenchChem. Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. (General protocols for aminopyrazine purification). Link

  • Mettler Toledo. Oiling Out in Crystallization. (Mechanistic explanation of LLPS and troubleshooting). Link

  • Pharmalego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (Strategies for supersaturation control). Link

  • PubChem. 3-Methylpyrazin-2-amine hydrochloride Compound Summary. (Physical properties and solubility data).[1][4][5][6] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Profiling: 3-Methylpyrazin-2-amine HCl vs. Free Base Analogues

Topic: 1H NMR Spectrum Analysis of 3-Methylpyrazin-2-amine Hydrochloride Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers & Analytical Scientists Executive Summary & Structural Context 3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Methylpyrazin-2-amine Hydrochloride Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers & Analytical Scientists

Executive Summary & Structural Context

3-Methylpyrazin-2-amine hydrochloride (CAS: 2174007-82-8) is a critical pyrazine intermediate often employed in the synthesis of kinase inhibitors and flavoring agents. In drug development, distinguishing between the Free Base and the Hydrochloride Salt is a frequent analytical challenge due to the subtle but distinct electronic effects of protonation on the pyrazine ring.

This guide provides a definitive comparative analysis, establishing the HCl salt profile against its free base counterpart. It focuses on the diagnostic chemical shifts (


) and solvent-dependent exchange phenomena  that serve as self-validating quality control markers.
Structural Dynamics

Unlike aliphatic amines, the protonation of 2-aminopyrazine derivatives typically occurs at the ring nitrogen (N-1) rather than the exocyclic amino group, due to the delocalization of the amino lone pair into the aromatic system. This results in a significant deshielding effect across the entire ring system.

G FreeBase Free Base (Neutral) HCL HCl Salt (Protonated at N-1) FreeBase->HCL + HCl (Protonation) Shift Electronic Consequence: Global Deshielding HCL->Shift Positive Charge Delocalization

Figure 1: Structural transition from Free Base to Hydrochloride Salt, highlighting the protonation site that drives spectral shifts.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and distinguish the salt form from residual free base, the following protocol utilizes a Split-Solvent Strategy .

Reagents & Parameters
  • Target Concentration: 10–15 mg/mL (Avoid saturation to prevent viscosity broadening).

  • Primary Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
    • Why: Solubilizes the salt completely and slows proton exchange, allowing observation of acidic/amino protons.

  • Validation Solvent: D

    
    O (99.9% D).
    
    • Why: Induces H/D exchange, confirming the identity of labile protons (NH

      
      , HCl).
      
Workflow Diagram

Workflow Start Sample: 10 mg 3-Methylpyrazin-2-amine HCl SolventA Dissolve in 0.6 mL DMSO-d6 (Dry) Start->SolventA AcquireA Acquire 1H NMR (ns=16, d1=10s) SolventA->AcquireA Check Checkpoint: Observe Broad Peaks >8ppm? AcquireA->Check Check->Start No (Likely Free Base) SolventB Add 2 drops D2O (Shake & Wait 5 min) Check->SolventB Yes AcquireB Re-Acquire 1H NMR SolventB->AcquireB Result Confirm Disappearance of NH/HCl Signals AcquireB->Result

Figure 2: Split-Solvent workflow for confirming salt formation and identifying exchangeable protons.

Comparative Spectral Analysis

The following data compares the Free Base (neutral) with the HCl Salt (cationic). The "Shift (


)" column represents the diagnostic movement of peaks upon salt formation.
Table 1: Chemical Shift Comparison (in DMSO-d )
Position / GroupProton TypeFree Base

(ppm)
HCl Salt

(ppm)
Shift

(ppm)
Multiplicity
-CH

(C3)
Methyl2.35 - 2.402.50 - 2.55 +0.15Singlet (s)
H-5 Aromatic Ring7.60 - 7.708.00 - 8.15 +0.40Doublet (d)
H-6 Aromatic Ring7.80 - 7.908.20 - 8.35 +0.40Doublet (d)
-NH

Amino6.00 - 6.20Broad / Merged N/ABroad Singlet (bs)
H-N

Acidic ProtonNot Present8.50 - 11.00 *N/AVery Broad

> Note: The acidic proton signal in the HCl salt is highly variable. In "wet" DMSO, it often merges with the water peak (~3.3 ppm) or appears as a very broad "hump" downfield (8-11 ppm) due to rapid exchange.

Key Diagnostic Markers
  • The "Ring Shift": The most reliable indicator of salt formation is the downfield shift of the aromatic protons (H-5/H-6) by approximately 0.4 ppm . If your aromatic peaks remain below 7.9 ppm, you likely have the Free Base.

  • The Methyl Singlet: The methyl group at position 3 is slightly deshielded, moving from ~2.37 ppm to ~2.52 ppm. This is a subtle but consistent confirmation.

  • Labile Proton Exchange:

    • In DMSO-d

      
      :  You will see broad signals for the amine/acid protons.[1]
      
    • In D

      
      O:  These broad signals must  disappear. If a peak at ~8.5 ppm persists in D
      
      
      
      O, it is a non-exchangeable impurity, not the salt proton.

Troubleshooting & Artifact Management

Common spectral anomalies and their root causes:

ObservationProbable CauseCorrective Action
Missing Amine/HCl Peaks Wet DMSO-d

(Water > 1%)
Use an ampoule of fresh DMSO-d

or add activated 4Å molecular sieves.
Split Methyl Peak Mixture of Free Base & SaltThe sample may have partially disproportionated. Add 1 drop of conc. DCl or HCl to push equilibrium to the salt form.
Extra Peak at ~3.33 ppm Water (H

O)
Standard in DMSO. Do not integrate this peak.
Extra Peak at ~2.50 ppm DMSO Residual SolventThis quintet overlaps with the methyl group of the HCl salt. Critical: Run a COSY experiment or use CD

OD (Methyl ~2.6 ppm) to resolve the overlap.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137701474, 3-Methylpyrazin-2-amine hydrochloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks). Retrieved from [Link]

  • Reich, H. J. (2024).[3] Proton NMR Data - Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (Authoritative source for pyrazine ring protonation effects).[2][4] Retrieved from [Link]

Sources

Comparative

LC-MS Identification of Impurities in 3-Methylpyrazin-2-amine HCl: A Comparative Technical Guide

Executive Summary 3-Methylpyrazin-2-amine HCl (CAS: 19838-08-5) is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., Bortezomib) and high-value flavorants. Its small, highly polar, and bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpyrazin-2-amine HCl (CAS: 19838-08-5) is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., Bortezomib) and high-value flavorants. Its small, highly polar, and basic nature presents significant chromatographic challenges. Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this compound, leading to co-elution with void volume salts and polar impurities.

This guide objectively compares High-Resolution LC-MS (Q-TOF) against HPLC-UV and GC-MS alternatives. We propose a validated workflow utilizing Pentafluorophenyl (PFP) stationary phases, which offer superior selectivity for halogenated and polar aromatic impurities compared to traditional alkyl-bonded phases.

Part 1: The Analytical Challenge

The hydrochloride salt of 3-Methylpyrazin-2-amine dissociates in solution to form the protonated aminopyrazine. Three specific factors complicate its impurity profiling:

  • High Polarity (logP ~0.2): Causes poor retention on C18 columns, necessitating ion-pairing reagents or HILIC modes.

  • Basic Nitrogen (pKa ~3.0): Leads to peak tailing due to interaction with residual silanols on silica supports.

  • Genotoxic Potential: The synthesis often involves 2-chloro-3-methylpyrazine. Residual alkyl/aryl halides are potential genotoxic impurities (PGIs) requiring trace-level detection (ppm range) per ICH M7 guidelines.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the primary analytical techniques available for this application.

Table 1: Performance Comparison of Analytical Platforms
FeatureLC-HRMS (Q-TOF/Orbitrap) HPLC-UV (Standard QC) GC-MS (Headspace/Liquid)
Primary Mechanism HILIC/PFP Separation + Mass DetectionC18/C8 Separation + AbsorbanceVolatility + Electron Impact (EI)
Sensitivity (LOD) Excellent (< 0.05 ppm)Moderate (10–50 ppm)Good (1–10 ppm)
Structural ID Definitive (via MS/MS fragmentation)None (Retention time match only)High (Library matching)
Salt Handling Direct injection (dissolved)Direct injectionPoor (Requires neutralization/derivatization)
Impurity Coverage Polar precursors, degradants, dimersUV-active chromophores onlyVolatile side-products only
Throughput Medium (10–15 min run)High (5–10 min run)Low (Sample prep required)
Risk Factor Matrix effects (Ion suppression)Co-elution of impuritiesThermal degradation of labile salts

Verdict: While HPLC-UV is sufficient for assay purity (>98%), it cannot confidently identify trace structural analogs. LC-MS with a PFP column is the superior choice for impurity profiling during process development.

Part 3: Impurity Profiling & Formation Mechanisms

To identify impurities, one must understand their origin. The industrial synthesis typically involves the amination of 2-chloro-3-methylpyrazine.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the formation of the target molecule and its critical impurities.

ImpurityPathway SM Starting Material 2-Chloro-3-methylpyrazine Target Target Product 3-Methylpyrazin-2-amine SM->Target Amination (High Temp/Pressure) ImpA Impurity A (PGI) Residual 2-Chloro-3-methylpyrazine SM->ImpA Incomplete Conversion ImpB Impurity B 2-Hydroxy-3-methylpyrazine (Hydrolysis) SM->ImpB Hydrolysis (H2O Side Rxn) Reagent Reagent NH3 (aq) Reagent->Target ImpC Impurity C Bis(3-methylpyrazin-2-yl)amine (Dimerization) Target->ImpC Self-Condensation

Caption: Synthesis of 3-Methylpyrazin-2-amine showing origins of residual halide (Impurity A), hydrolysis byproduct (Impurity B), and dimer (Impurity C).

Part 4: Recommended Experimental Protocol (LC-MS)

This protocol uses a Pentafluorophenyl (PFP) column. PFP phases offer "pi-pi" and dipole-dipole interactions, providing superior retention for polar basic compounds compared to C18.

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF MS (e.g., Agilent 6500 or Waters Xevo).

  • Column: Kinetex F5 or Supelco Ascentis Express F5 (2.1 x 100 mm, 2.6 µm).

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

Mobile Phase
  • Solvent A: 5 mM Ammonium Formate in Water (pH 3.5). Note: Low pH ensures protonation and improves peak shape on PFP.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% BEvent
0.02Equilibrium
1.02Load/Desalt
8.040Elution of Target & Polar Impurities
10.095Wash (Remove Dimers)
12.095Hold
12.12Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 50 – 600.

  • Target Ion: [M+H]+ = 110.0718.

  • Fragmentor: 100 V (Adjust to prevent in-source fragmentation).

Part 5: Data Interpretation & Workflow

The identification process relies on accurate mass measurement and isotope patterns, particularly for the chlorinated starting material.

Diagram 2: Analytical Decision Tree

A logical workflow for confirming impurity identity.

AnalyticalWorkflow Sample Sample Solution (1 mg/mL in H2O:ACN) LC LC Separation (PFP Column) Sample->LC MS MS Detection (Full Scan) LC->MS Check1 Peak at RT ~2.5 min? (Target) MS->Check1 Check2 Peak at RT > Target? (Hydrophobic) Check1->Check2 Yes ImpB_ID Match m/z 111.05 ID: 2-Hydroxy-3-methylpyrazine Check1->ImpB_ID Pre-eluting Peak ImpA_ID Match m/z 128.01 (Cl pattern) ID: 2-Chloro-3-methylpyrazine Check2->ImpA_ID m/z 128 detected ImpC_ID Match m/z 201.11 ID: Dimer Check2->ImpC_ID m/z 201 detected

Caption: Decision tree for assigning MS signals to specific impurity structures based on retention time (RT) and m/z values.

Key Identification Markers
  • Impurity A (Starting Material):

    • m/z: 129.0216 ([M+H]+).

    • Signature: Distinct chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).

    • Retention: Elutes after the target amine due to lack of polar amino group.

  • Impurity B (Hydrolysis):

    • m/z: 111.0558 ([M+H]+).

    • Signature: Mass shift of +1 Da (OH vs NH2).

    • Retention: Elutes before or close to target (highly polar).

  • Target Molecule:

    • m/z: 110.0718 ([M+H]+).

    • Validation: Verify against authentic standard.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Sigma-Aldrich. (2024). 3-Methylpyrazin-2-amine Product Specification and Safety Data Sheet.

  • Sielc Technologies. (2025).[3][4] HPLC Separation of Pyrazine and Aminopyrazine on Primesep and Obelisc Columns.

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[5]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Aminopyrazine and 3-Methylpyrazin-2-amine

For professionals engaged in drug discovery and medicinal chemistry, the pyrazine scaffold is a cornerstone of molecular design. Its unique electronic properties and metabolic stability make it a privileged heterocycle....

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in drug discovery and medicinal chemistry, the pyrazine scaffold is a cornerstone of molecular design. Its unique electronic properties and metabolic stability make it a privileged heterocycle. However, functionalizing the pyrazine ring is a nuanced challenge, dictated heavily by the nature and position of its substituents. This guide provides an in-depth, experimentally-grounded comparison of two closely related, yet distinct, pyrazine derivatives: 2-Aminopyrazine and 3-Methylpyrazin-2-amine. We will dissect how the subtle addition of a methyl group profoundly alters the molecule's reactivity, offering predictive insights for synthetic strategy.

The Pyrazine Ring: An Electron-Deficient Landscape

The pyrazine ring is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. These electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, rendering the ring electron-deficient compared to benzene.[1][2] This inherent electronic character has two major consequences for its reactivity:

  • Resistance to Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it inherently unreactive towards attack by electrophiles. Successful EAS reactions typically require the presence of strong electron-donating (activating) groups on the ring.[1][3][4]

  • Propensity for Nucleophilic Aromatic Substitution (SNAr): The ring's electron deficiency makes it more susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present.[3][5]

Analyzing the Substituents: A Tale of Two Molecules

The reactivity of our two compounds of interest is governed by the interplay of the substituents with the pyrazine core.

2-Aminopyrazine: The Activating Power of the Amino Group

The amino (-NH₂) group at the C2 position is a powerful electron-donating group through resonance (a +M effect). It donates its lone pair of electrons into the aromatic system, significantly increasing the electron density of the pyrazine ring. This donation counteracts the electron-withdrawing nature of the ring nitrogens, thereby "activating" the ring for electrophilic attack.[3] The directing effect of the amino group favors substitution at the positions ortho and para to itself, which correspond to the C3 and C5 positions.

3-Methylpyrazin-2-amine: A Synergy of Activation and Steric Hindrance

In this molecule, we have two activating groups:

  • Amino Group (-NH₂): As in 2-aminopyrazine, this is the dominant activating group, directing electrophilic attack to the C3 and C5 positions.

  • Methyl Group (-CH₃): The methyl group at the C3 position is a weak electron-donating group through induction (a +I effect).[6] It further increases the electron density of the ring, making 3-methylpyrazin-2-amine, in principle, more electron-rich and thus more reactive towards electrophiles than 2-aminopyrazine.

However, the methyl group also introduces a critical physical factor: steric hindrance .[7][8] Its physical bulk obstructs the C3 position, making it difficult for an incoming electrophile to attack that site.[9][10]

G cluster_0 2-Aminopyrazine cluster_1 3-Methylpyrazin-2-amine a 2-Aminopyrazine a_effect Strong Activation (+M) Directs to C3 & C5 a->a_effect -NH₂ Group b_nh2_effect Strong Activation (+M) Directs to C3 & C5 b 3-Methylpyrazin-2-amine b->b_nh2_effect -NH₂ Group b_ch3_effect Weak Activation (+I) Steric Hindrance at C3 b->b_ch3_effect -CH₃ Group

Fig. 1: Substituent Effects on Pyrazine Ring

Reactivity Comparison: Electrophilic Aromatic Substitution

The most significant difference between these two molecules lies in their behavior during electrophilic substitution, such as halogenation, nitration, or sulfonation.[11]

Overall Reactivity

Due to the combined electron-donating effects of both the amino and methyl groups, 3-methylpyrazin-2-amine is predicted to be more reactive towards electrophilic aromatic substitution than 2-aminopyrazine. The higher electron density on its pyrazine ring makes it a more attractive target for an incoming electrophile.

Regioselectivity: Where the Reaction Happens

This is where the interplay of electronic and steric effects becomes paramount.

  • 2-Aminopyrazine: The strong activating -NH₂ group directs substitution to the C3 and C5 positions. The reaction often yields a mixture of 3-substituted and 5-substituted products, with the ratio depending on the specific electrophile and reaction conditions.[3] Further reaction can lead to 3,5-disubstitution.[12]

  • 3-Methylpyrazin-2-amine: While the electronics from the amino group still activate both the C3 and C5 positions, the bulky methyl group effectively blocks the C3 position. Therefore, electrophilic attack is overwhelmingly directed to the sterically accessible and electronically enriched C5 position . This provides a high degree of regioselectivity that is not always achievable with 2-aminopyrazine.

Fig. 2: Predicted EAS Regioselectivity
Data Summary
Feature2-Aminopyrazine3-Methylpyrazin-2-amineRationale
Molecular Formula C₄H₅N₃[13]C₅H₇N₃[14]-
Molar Mass 95.10 g/mol [15]109.13 g/mol -
Predicted EAS Reactivity HighVery HighAdditive electron-donating effect of -NH₂ and -CH₃ groups increases ring electron density.
Predicted EAS Regioselectivity Mixture of C3 and C5 substituted products.[3]Selective for C5 substituted product.Steric hindrance from the C3-methyl group blocks attack at that position.
Predicted SNAr Reactivity Low (deactivated)Very Low (more deactivated)Electron-donating groups decrease the ring's electrophilicity, making it less favorable for nucleophilic attack.

Experimental Validation: Comparative Bromination

To provide a tangible demonstration of these principles, we propose a comparative bromination experiment. N-Bromosuccinimide (NBS) is a suitable reagent as it provides a source of electrophilic bromine under relatively mild conditions, ideal for activated heterocyclic systems.[3][12]

Causality Behind Experimental Choices:
  • Reagent (NBS): Molecular bromine (Br₂) can be overly reactive and lead to side reactions. NBS provides a controlled release of Br⁺, allowing for more selective substitution, which is crucial when comparing the subtle differences between our substrates.

  • Solvent (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that is effective at dissolving the starting materials and NBS, while being relatively inert under the reaction conditions.[12]

  • Monitoring (TLC): Thin-Layer Chromatography is a rapid and effective technique to visually monitor the consumption of the starting material and the formation of products, allowing for a qualitative assessment of the relative reaction rates.

Experimental Protocol: Electrophilic Bromination

Objective: To compare the reaction rate and regioselectivity of bromination for 2-Aminopyrazine and 3-Methylpyrazin-2-amine.

Materials:

  • 2-Aminopyrazine

  • 3-Methylpyrazin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flasks, magnetic stirrers, and standard glassware

Procedure:

  • Reaction Setup: In two separate, labeled 50 mL round-bottom flasks, dissolve 2-aminopyrazine (1.0 mmol) and 3-methylpyrazin-2-amine (1.0 mmol) in 10 mL of anhydrous acetonitrile, respectively. Cool both flasks to 0 °C in an ice bath.

  • Reagent Addition: To each flask, add N-bromosuccinimide (1.05 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reactions at 0 °C. Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexanes) to monitor the consumption of the starting material. The reaction with 3-methylpyrazin-2-amine is expected to proceed faster.

  • Workup: Once TLC analysis indicates consumption of the starting material (or after 2 hours), quench the reactions by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (20 mL, to remove any unreacted bromine), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the substitution pattern and the ratio of isomers. For 2-aminopyrazine, a mixture of 2-amino-3-bromopyrazine and 2-amino-5-bromopyrazine is expected. For 3-methylpyrazin-2-amine, the major product is expected to be 2-amino-5-bromo-3-methylpyrazine.[16]

Sources

Comparative

Steric Control in Heterocycles: The Ortho-Methyl Effect in 3-Methylpyrazin-2-amine

Topic: Steric Hindrance Effects of Methyl Group in 3-Methylpyrazin-2-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Executive Summary: The "Ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance Effects of Methyl Group in 3-Methylpyrazin-2-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The "Ortho-Twist" Advantage

In the optimization of bioactive heterocycles, 3-Methylpyrazin-2-amine (3-MPA) represents a critical pivot point from its parent compound, Pyrazin-2-amine (2-PA) . While the addition of a methyl group is often viewed merely as a lipophilic modulation (


 LogP), its primary impact in this scaffold is steric enforcement .

The C3-methyl group, situated ortho to the exocyclic amine, introduces a steric clash that destabilizes planar conformations when the amine is functionalized. This "Ortho-Twist" effect is a powerful tool for:

  • Improving Solubility: Breaking molecular planarity disrupts

    
    -
    
    
    
    stacking in the crystal lattice.
  • Selectivity: Filtering out promiscuous binding by enforcing a rigid, twisted dihedral angle.

  • Metabolic Shielding: Sterically blocking N-glucuronidation or N-acetylation pathways.

This guide compares 3-MPA against its non-methylated and regio-isomeric alternatives, providing experimental data and protocols to leverage this steric hindrance effectively.

Comparative Profiling: The Steric vs. Electronic Trade-off

The following table contrasts 3-MPA with its direct alternatives. Note the pKa shift ; the methyl group acts as an electron donor (+I effect), making 3-MPA slightly more basic than the parent, despite the steric bulk.

Feature3-Methylpyrazin-2-amine (Target)Pyrazin-2-amine (Parent)6-Methylpyrazin-2-amine (Isomer)
Structure Methyl ortho to AmineNo MethylMethyl meta to Amine
Steric Environment High (Hindered) Low (Accessible)Low (Accessible)
Basicity (pKa) ~3.56 (Enhanced by +I)~2.96~3.10
Nucleophilicity Attenuated (Kinetic penalty)HighModerate
Geometry (N-Aryl) Twisted (~37–40°) Planar (<5°)Planar (<10°)
LogP 0.40-0.200.40
Primary Utility Conformation Control / SolubilityFragment LinkingLipophilic Tuning

Key Insight: While 6-Methylpyrazin-2-amine offers the same lipophilicity as the target, it fails to provide the conformational control. Only the 3-methyl isomer forces the "ortho-twist."

Mechanistic Analysis: The Ortho-Effect

The steric hindrance in 3-MPA is not absolute; it is a kinetic filter . It slows down reactions with bulky electrophiles but allows small species (like protons) to bind, actually enhancing basicity due to inductive stabilization.

Structural Consequence (The Twist)

When 3-MPA is derivatized (e.g., amide formation or N-arylation), the C3-methyl group clashes with the carbonyl oxygen or the ortho-protons of the incoming ring.

  • Without Methyl (2-PA): The molecule adopts a planar conformation to maximize resonance (conjugation of N lone pair into the pyrazine ring).

  • With Methyl (3-MPA): To relieve steric strain (A(1,3) strain), the exocyclic bond rotates. Crystal structures of N-phenyl derivatives confirm a twist angle of ~37° , compared to <5° for the unmethylated analog.

Visualization of the Steric Pathway

The following diagram illustrates how the methyl group dictates the reaction outcome and conformation.

OrthoEffect cluster_steric Steric Zone (C3-Methyl) Start 3-Methylpyrazin-2-amine TS_Planar Transition State (Planar) Start->TS_Planar High Energy (Steric Clash) TS_Twisted Transition State (Twisted) Start->TS_Twisted Lower Energy (Strain Relief) Reagent Electrophile (R-X) Reagent->TS_Twisted Product N-Substituted Product (Non-Planar) TS_Twisted->Product Kinetic Product

Caption: The C3-methyl group destabilizes the planar transition state, forcing the reaction through a twisted trajectory and resulting in a non-planar product conformation.

Experimental Protocols

Due to the reduced nucleophilicity of the amine in 3-MPA, standard protocols for 2-aminopyrazine will fail or proceed sluggishly. The following protocols are optimized to overcome the steric barrier.

Protocol A: Sterically Demanding Amide Coupling

Standard EDC/HOBt coupling often fails due to the weak nucleophilicity and steric bulk.

Reagents:

  • Substrate: 3-Methylpyrazin-2-amine (1.0 eq)[1]

  • Carboxylic Acid: R-COOH (1.2 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 eq) — Chosen for high reactivity.

  • Base: Pyridine (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Methodology:

  • Dissolution: Dissolve the carboxylic acid and pyridine in EtOAc.

  • Activation: Add T3P (50% in EtOAc) dropwise at 0°C. Stir for 10 minutes to form the active ester.

  • Addition: Add 3-Methylpyrazin-2-amine in one portion.

  • Heating: The steric barrier requires thermal energy. Heat the reaction to 60–80°C for 12–24 hours. Note: The unmethylated parent reacts at RT.

  • Workup: Wash with water, saturated NaHCO3, and brine.

  • Validation: Check 1H NMR. The amide NH signal will be downfield (>9 ppm), and the C3-Methyl group typically shifts due to the anisotropic effect of the carbonyl.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The steric bulk makes oxidative addition easier (if the halide is on the pyrazine) but reductive elimination harder.

Optimized System:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%). Wide bite-angle ligands are required to accommodate the steric bulk of the 3-methyl group during the catalytic cycle.

  • Base: Cs2CO3 (1.4 eq).

  • Solvent: 1,4-Dioxane, 100°C.

Applications in Drug Discovery[3][4][5]

Solubility Enhancement via "Planarity Breaking"

Many kinase inhibitors suffer from poor solubility due to "brick-dust" crystal packing (flat molecules stacking tightly).

  • Strategy: Replacing a 2-aminopyrazine core with 3-methylpyrazin-2-amine.[2]

  • Outcome: The ~40° twist prevents efficient

    
    -
    
    
    
    stacking, significantly lowering the lattice energy and increasing aqueous solubility without adding polar groups that might reduce permeability.
Metabolic Blocking

The C3 position in pyrazines is a metabolic "soft spot," prone to oxidation by xanthine oxidase or aldehyde oxidase.

  • Effect: The methyl group blocks this position.[3] While the methyl group itself can be oxidized (to -CH2OH), this is often slower than the direct oxidation of the pyrazine ring C-H. Furthermore, the steric bulk around the amine can hinder N-acetyltransferases (NAT), prolonging the half-life of the drug.

References

  • Basicity and Reactivity of Pyrazines

    • Journal of Chemical & Engineering Data, "pKa Values of Some Piperazines and Pyrazines at Different Temperatures". Link

  • Crystal Structure & Twist Angles

    • Acta Crystallographica, "N-(3-Methylphenyl)pyrimidin-2-amine and related pyrazine structures". Link

  • Synthetic Methodology for Hindered Amines

    • Chimia, "The Synthesis of Sterically Hindered Amides". Link

  • Metabolic Stability Studies

    • Drug Metabolism and Disposition, "Metabolic Stability of Fluorinated and Methylated Aminopyridines/Pyrazines". Link

  • FGFR Inhibitor Design (Application Case)

    • Journal of Medicinal Chemistry, "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives". Link

Sources

Validation

UV-Vis absorption maxima for 3-Methylpyrazin-2-amine hydrochloride

The following technical guide details the UV-Vis absorption characteristics of 3-Methylpyrazin-2-amine hydrochloride , a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., substituted amino...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 3-Methylpyrazin-2-amine hydrochloride , a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., substituted aminopyrazines) and flavor compounds.

This guide synthesizes empirical data from parent pyrazine scaffolds with solvatochromic principles to provide a robust reference for researchers.

Executive Summary & Spectroscopic Profile

3-Methylpyrazin-2-amine hydrochloride (CAS: 19838-08-5 for free base) exhibits a distinct spectroscopic signature governed by the protonation state of the pyrazine ring nitrogens. Unlike the neutral free base, the hydrochloride salt in aqueous solution exists in a protonated cationic form, which significantly alters the electronic transitions.

Primary Absorption Maxima (

)
State / Solvent

(nm)
Transition AssignmentMolar Absorptivity (

)
Acidic (0.1 M HCl) (Mimics HCl Salt)~262 - 265 nm

(Cationic)
High (~5,000 - 8,000

)
Band vanishes

(Quenched by protonation)
Neutral (Methanol) (Free Base)325 - 328 nm

Moderate (~3,000

)
238 - 240 nm

High

Critical Insight: The "yellow" color often observed in the solid free base is due to the tail of the


 transition extending into the visible region. Upon conversion to the hydrochloride salt (or dissolution in acid), this band undergoes a massive hypsochromic (blue) shift, often resulting in a colorless solution.
Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often compared to unsubstituted 2-aminopyrazine or halogenated derivatives.

Feature3-Methylpyrazin-2-amine HCl 2-Aminopyrazine (Unsubstituted) 2-Amino-3-chloropyrazine
Electronic Effect Electron Donating (+I) Methyl group destabilizes HOMO, causing a slight red shift vs. parent.Baseline Reference standard for pyrazine absorption.Electron Withdrawing (-I) Halogen stabilizes orbitals, often causing blue shifts or intensity changes.

(Neutral)
~325 nm (Red-shifted)322 nm ~318 nm
Acid Stability High Forms stable cation; N1/N4 protonation is favorable (pKa ~3.5).Moderate pKa ~3.0; less basic than the methyl derivative.Low Chlorine reduces basicity; harder to protonate fully.
Application Kinase Inhibitor Scaffolds Methyl group provides steric handle and metabolic stability.General Synthesis Precursor for generic pyrazines.Electrophilic Trapping Used for nucleophilic aromatic substitution (

).
Mechanistic Visualization: Protonation & Electronic Transitions

The following diagram illustrates the impact of converting the free base to the hydrochloride salt. The protonation of the ring nitrogen locks the lone pair, eliminating the low-energy


 transition.

G cluster_0 Neutral Free Base (Methanol/Water pH 7) cluster_1 Hydrochloride Salt (0.1 M HCl / Acidic pH) NodeA Free Base Form (Lone pairs available) NodeB n -> π* Transition (λmax ~325 nm) NodeA->NodeB Low Energy NodeC π -> π* Transition (λmax ~240 nm) NodeA->NodeC High Energy NodeD Protonated Cation (N-H+ Form) NodeA->NodeD + HCl (Protonation) NodeE n -> π* Quenched (Blue Shift / Disappears) NodeD->NodeE Lone pair bound NodeF π -> π* Red Shifted (λmax ~264 nm) NodeD->NodeF Stabilized Excited State

Caption: Protonation of the ring nitrogen (N1/N4) eliminates the n->


 transition (325 nm) and red-shifts the 

->

* transition to ~264 nm.*
Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data, specifically for the hydrochloride salt, strict control of pH is required to prevent hydrolysis or deprotonation.

Reagents & Equipment
  • Analyte: 3-Methylpyrazin-2-amine Hydrochloride (>98% purity).

  • Solvent A (Neutral): HPLC-grade Methanol.

  • Solvent B (Acidic): 0.1 M Hydrochloric Acid (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvette: Quartz, 1 cm path length (Required for <300 nm detection).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 3-Methylpyrazin-2-amine HCl.

    • Dissolve in 100 mL of 0.1 M HCl to create a 100 µg/mL stock.

    • Why Acid? Even if you have the HCl salt, dissolving it in pure water can lead to a pH ~4-5 where partial deprotonation might occur. 0.1 M HCl forces the equilibrium entirely to the cationic form.

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 9.0 mL of 0.1 M HCl (Final conc: 10 µg/mL).

    • Target Absorbance: Aim for 0.6 - 0.8 AU at

      
      .
      
  • Baseline Correction:

    • Fill two cuvettes with 0.1 M HCl. Run a baseline scan (200–400 nm).

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm.[1][2][3] Scan speed: Medium (approx. 200 nm/min).

  • Data Validation (Self-Check):

    • Pass Criteria: A single, sharp peak should appear around 260-265 nm.

    • Fail Criteria: If a "shoulder" or secondary peak appears >300 nm, your solution is not acidic enough, and you are observing the free base in equilibrium. Add 1 drop of conc. HCl and rescan.

References
  • PubChem. (2025). 3-Methylpyrazin-2-amine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shimadzu Corporation. (2023). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Mason, S. F. (1959). The Electronic Spectra of N-Heteroaromatic Systems. Part II. The Spectra of Monocyclic Diazines. Journal of the Chemical Society.[4] (Foundational text for diazine protonation shifts).

Sources

Comparative

Definitive Comparison Guide: Distinguishing 3-Methylpyrazin-2-amine HCl from its Regioisomers

Executive Summary & The Regioisomer Challenge In pharmaceutical development, the pyrazine scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and CNS-active agents. During the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioisomer Challenge

In pharmaceutical development, the pyrazine scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and CNS-active agents. During the synthesis of 3-Methylpyrazin-2-amine HCl —a critical active pharmaceutical ingredient (API) building block—side reactions often generate two primary regioisomers: 5-Methylpyrazin-2-amine and 6-Methylpyrazin-2-amine .

Because these isomers possess identical molecular weights (free base: 109.13 g/mol ) and highly similar lipophilicities, standard low-resolution mass spectrometry and conventional reverse-phase chromatography are fundamentally insufficient for definitive identification. This guide provides a rigorous, causality-driven framework for distinguishing these regioisomers using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal Ultra-Performance Liquid Chromatography (UPLC).

Section 1: Structural Causality & NMR Diagnostics

The most authoritative method for distinguishing pyrazine regioisomers is ¹H NMR spectroscopy [1]. The technique serves as a self-validating system because the splitting patterns (J-coupling) of the aromatic protons are directly dictated by the spatial arrangement of the nitrogen atoms and substituents within the [2].

In an unsubstituted pyrazine ring, all protons are equivalent. However, substituting the ring with an amine at C2 and a methyl group at either C3, C5, or C6 breaks this symmetry, leaving two aromatic protons that couple with each other based on their relative distance[3]:

  • Ortho Coupling (Adjacent, J ≈ 2.5–3.0 Hz): Occurs when protons are on adjacent carbons (C5 and C6).

  • Meta Coupling (1-Atom Gap, J ≈ 1.5 Hz): Occurs when protons are separated by one atom (C3 and C5).

  • Para Coupling (2-Atom Gap, J < 0.5 Hz): Occurs when protons are on opposite sides of the ring (C3 and C6), typically appearing as singlets due to the negligible coupling constant.

Mechanistic Note: When analyzing the HCl salt in a polar aprotic solvent like DMSO-d6, the protonation of the pyrazine ring causes a global downfield shift of the aromatic protons compared to the free base, but the fundamental J-coupling relationships remain strictly conserved[2].

Regioisomer_Workflow Start Unknown Methylpyrazin-2-amine HCl Regioisomer NMR 1H NMR Spectroscopy (Primary Validation) Start->NMR UPLC UPLC-UV/MS (PFP Column) (Orthogonal Validation) Start->UPLC J_Analysis Analyze Aromatic Protons (Coupling Constants) NMR->J_Analysis Ortho Doublets (J ≈ 2.5-3.0 Hz) Protons at C5, C6 J_Analysis->Ortho Adjacent Meta Doublets (J ≈ 1.5 Hz) Protons at C3, C5 J_Analysis->Meta 1-Atom Gap Para Singlets (J < 0.5 Hz) Protons at C3, C6 J_Analysis->Para 2-Atom Gap Iso3 3-Methylpyrazin-2-amine Ortho->Iso3 Iso6 6-Methylpyrazin-2-amine Meta->Iso6 Iso5 5-Methylpyrazin-2-amine Para->Iso5

Logical workflow for the definitive identification of pyrazine regioisomers using NMR and UPLC.

Table 1: ¹H NMR Predictive Signatures for Methylpyrazin-2-amine Regioisomers (DMSO-d6)
RegioisomerMethyl PositionAromatic ProtonsSplitting PatternTypical J-Coupling
3-Methylpyrazin-2-amine C3H5, H6Two Doublets (d, d)J ≈ 2.5 – 3.0 Hz (Ortho)
5-Methylpyrazin-2-amine C5H3, H6Two Singlets (s, s)J < 0.5 Hz (Para)
6-Methylpyrazin-2-amine C6H3, H5Two Doublets (d, d)J ≈ 1.5 Hz (Meta)

Section 2: Orthogonal Validation via Chromatographic Differentiation

While NMR provides definitive structural proof, UPLC-UV/MS is required for high-throughput purity profiling and trace isomer detection.

The Causality of Column Selection: Standard C18 stationary phases rely almost entirely on hydrophobic interactions. Because the LogP values of the three regioisomers are virtually identical, C18 columns typically result in co-elution. To resolve this, a must be employed. The PFP phase offers multiple orthogonal retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and hydrogen bonding. The subtle shifts in the dipole moment caused by the different positions of the methyl group on the electron-deficient pyrazine ring interact differentially with the fluorinated stationary phase, enabling baseline separation.

PFP_Mechanism PFP Pentafluorophenyl (PFP) Stationary Phase Interactions Orthogonal Retention Mechanisms PFP->Interactions PiPi π-π Interactions (Electron-deficient PFP ring) Interactions->PiPi Dipole Dipole-Dipole Interactions (C-F bonds) Interactions->Dipole Hbond Hydrogen Bonding (Amine group) Interactions->Hbond Result Baseline Resolution of Regioisomers (Based on spatial charge distribution) PiPi->Result Dipole->Result Hbond->Result

Orthogonal retention mechanisms of PFP stationary phases for resolving positional isomers.

Section 3: Self-Validating Experimental Protocols

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the unknown Methylpyrazin-2-amine HCl salt in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and collect 16-32 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance resolution without distorting the J-couplings.

  • System Suitability & Validation Check: Verify the residual solvent peak (DMSO-d6 quintet at 2.50 ppm) and the TMS internal standard (singlet at 0.00 ppm) to confirm magnetic field homogeneity and accurate chemical shift referencing. The resolution must be sufficient to clearly observe the ~1.5 Hz meta-coupling; if the peaks are broad, shim the magnet and re-acquire.

Protocol B: UPLC-UV/MS Isomer Profiling
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in 90:10 Water:Acetonitrile.

  • System Setup: Install a PFP column and equilibrate the system with the mobile phases listed in Table 2 until the baseline is stable.

  • System Suitability & Validation Check: Inject a mixed standard containing known reference materials for 3-methyl, 5-methyl, and 6-methylpyrazin-2-amine. The system is validated only if the resolution (

    
    ) between the closest eluting isomer pair is 
    
    
    
    . This confirms that the PFP column's dipole-dipole interaction capacity is intact and not degraded by highly retained matrix components.
  • Sample Analysis: Inject 1.0 µL of the sample and monitor the UV trace at 230 nm and the Extracted Ion Chromatogram (XIC) at m/z 110.1.

Table 2: Optimized UPLC-UV/MS Parameters for Regioisomer Resolution
ParameterSpecificationCausality / Rationale
Column Waters Acquity UPLC CSH Fluorophenyl (1.7 µm, 2.1 x 100 mm)Fluorinated stationary phase maximizes π-π and dipole interactions for isomer resolution.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pyrazine ring in a consistently ionized state for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength while maintaining peak shape.
Gradient 2% B to 40% B over 8 minutesShallow gradient ensures sufficient residence time for subtle dipole interactions to take effect.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particles.
Detection UV at 230 nm & 310 nm; ESI+ MSDual UV captures the primary pyrazine chromophore; MS confirms mass (m/z 110.1 [M+H]⁺).

References

  • "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments. Available at: [Link]

  • "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography." ResearchGate. Available at: [Link]

  • "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methylpyrazin-2-amine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Methylpyrazin-2-amine Hydrochloride As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on managing the lifecycle o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-Methylpyrazin-2-amine Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on managing the lifecycle of reactive intermediates. 3-Methylpyrazin-2-amine hydrochloride is a critical building block widely utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its nitrogen-rich pyrazine ring and hydrochloride salt form present unique logistical and environmental challenges during disposal [1].

Standard waste management procedures are insufficient for this compound. This guide provides a self-validating, causality-driven protocol for the safe handling, spill containment, and thermal destruction of 3-Methylpyrazin-2-amine hydrochloride, ensuring your laboratory maintains strict environmental and safety compliance.

Physicochemical & Hazard Profile

Before executing any operational disposal plan, it is critical to understand the quantitative and qualitative properties of the material. The table below summarizes the core data driving our handling strategy [1].

Property / HazardValue / Description
Chemical Name 3-Methylpyrazin-2-amine hydrochloride
CAS Number 2174007-82-8
Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas

The Causality Behind the Disposal Strategy

Why can't this compound be washed down the drain or discarded in standard biohazard or solid chemical waste? The answer lies in its molecular structure.

  • Aquatic Toxicity & Persistence: The pyrazine ring is highly stable and resists standard microbial degradation in municipal wastewater treatment plants. Discharging it into drains can lead to long-term environmental accumulation.

  • Thermal Cleavage Byproducts: When combusted, the hydrochloride salt liberates corrosive hydrogen chloride (HCl) gas. Simultaneously, the amine and pyrazine nitrogens oxidize into highly toxic nitrogen oxides (NOx).

Therefore, standard incineration is scientifically and legally inadequate. The compound must be processed in a chemical incinerator equipped with an afterburner (to ensure complete thermal destruction of the pyrazine ring) and an alkaline scrubber (to neutralize HCl and NOx emissions) [2, 3].

Operational Disposal Workflow

G Waste 3-Methylpyrazin-2-amine HCl Waste/Spill Solvent Dissolution in Combustible Solvent Waste->Solvent Prepare Incinerator Primary Incinerator (Thermal Cleavage) Solvent->Incinerator Feed Afterburner Afterburner (Complete Combustion) Incinerator->Afterburner Volatiles Scrubber Alkaline Scrubber (NOx & HCl Neutralization) Afterburner->Scrubber Toxic Gases (NOx, HCl) Exhaust Safe Environmental Exhaust Scrubber->Exhaust Clean Air

Disposal workflow for 3-Methylpyrazin-2-amine HCl highlighting gas neutralization.

Step-by-Step Methodologies

Workflow 1: Immediate Spill Containment & Segregation

In the event of a dry powder spill, immediate containment is required to prevent inhalation hazards (H335) and cross-contamination.

  • Personnel Protection: Immediately don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles.

    • Causality: The H335 and H319 hazards dictate that airborne dust will cause immediate mucosal and corneal irritation.

  • Dust Suppression: Do not dry sweep the powder. Lightly mist the spill area with a compatible, non-reactive solvent (e.g., isopropanol or ethanol) to suppress the aerosolization of the hydrochloride salt.

  • Collection: Use a non-sparking tool or an electrically protected wet-vacuum to collect the dampened powder[3]. Place the material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Halogenated/Nitrogenous Organic Solid Waste - Incineration Only."

Workflow 2: Preparation for Chemical Incineration

Routine laboratory waste containing this compound must be prepared specifically for commercial chemical disposal services.

  • Solvent Dissolution: In a certified fume hood, dissolve or suspend the collected 3-Methylpyrazin-2-amine hydrochloride waste in a highly combustible, halogen-free solvent (such as ethanol or acetone) [2].

    • Causality: Injecting solid powders directly into an incinerator can cause explosive flashovers. Liquid dissolution ensures a controlled, steady feed rate and uniform combustion.

  • Primary Incineration: The licensed waste facility will inject the solution into the primary chamber of a chemical incinerator operating at >800°C to initiate thermal cleavage of the molecular bonds.

  • Secondary Combustion (Afterburner): The off-gases are routed through an afterburner operating at >1100°C for a minimum residence time of 2 seconds.

    • Causality: This high-temperature dwell time guarantees the complete breakdown of any volatile, unburned pyrazine intermediates, preventing them from escaping into the atmosphere.

  • Alkaline Scrubbing: The final exhaust is passed through a wet alkaline scrubber (typically utilizing a NaOH or Ca(OH)₂ solution).

    • Causality: The alkaline environment precipitates chloride ions (from the HCl gas) as harmless salts and neutralizes NOx compounds before the clean air is released [2, 3].

References

  • TLC Pharmaceutical Standards. "Safety Data Sheet - Amine Hydrochloride". TLC Pharmaceutical Standards Official Website. [Link]

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